S217879
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H30N4O7S |
|---|---|
分子量 |
578.6 g/mol |
IUPAC 名称 |
2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27λ6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid |
InChI |
InChI=1S/C29H30N4O7S/c1-18-12-22-15-26-29(18)30-31-32(26)8-9-38-10-11-39-24-6-7-27-23(14-24)17-33(41(36,37)40-27)19(2)20-4-3-5-21(13-20)25(22)16-28(34)35/h3-7,12-15,19,25H,8-11,16-17H2,1-2H3,(H,34,35)/t19-,25+/m1/s1 |
InChI 键 |
YWFUTPGAHIFTLF-CLOONOSVSA-N |
手性 SMILES |
C[C@@H]1C2=CC(=CC=C2)[C@@H](C3=CC4=C(C(=C3)C)N=NN4CCOCCOC5=CC6=C(C=C5)OS(=O)(=O)N1C6)CC(=O)O |
规范 SMILES |
CC1C2=CC(=CC=C2)C(C3=CC4=C(C(=C3)C)N=NN4CCOCCOC5=CC6=C(C=C5)OS(=O)(=O)N1C6)CC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
S217879: A Deep Dive into its Mechanism of Action in Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of S217879, a novel therapeutic agent for Non-Alcoholic Steatohepatitis (NASH). We will delve into its molecular interactions, downstream signaling effects, and preclinical efficacy, presenting key data in a structured format. This document is intended to provide a comprehensive resource for researchers and professionals in the field of liver diseases and drug development.
Core Mechanism: Disruption of the KEAP1-NRF2 Interaction
This compound is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2] Under normal physiological conditions, KEAP1 binds to NRF2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation.[3]
By binding to the Kelch domain of KEAP1, this compound prevents the sequestration of NRF2, allowing it to translocate to the nucleus.[1][4] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of target genes. This leads to the upregulation of the antioxidant response and the coordinated regulation of genes involved in detoxification, and metabolic and protein homeostasis.[1][2]
// Inhibition arrow this compound -> KEAP1 [color="#EA4335", style=bold, arrowhead=tee, label="Inhibits Interaction"]; } this compound disrupts the KEAP1-NRF2 interaction, leading to NRF2 nuclear translocation.
Preclinical Efficacy in NASH Models
This compound has been evaluated in two key preclinical mouse models of NASH: the methionine and choline-deficient diet (MCDD) model and the diet-induced obesity (DIO) NASH model.[1][2]
Methionine and Choline-Deficient Diet (MCDD) Model
In the MCDD mouse model, which induces NASH progression, treatment with this compound for two weeks led to a dose-dependent reduction in the NAFLD Activity Score (NAS).[1][2] This was accompanied by a significant increase in the hepatic mRNA levels of Nqo1, a well-established NRF2 target gene and a biomarker of target engagement.[1][2]
| Parameter | Vehicle | This compound (1 mg/kg/day) | This compound (30 mg/kg/day) |
| NAFLD Activity Score (NAS) | High | Reduced | Significantly Reduced |
| Liver Nqo1 mRNA levels | Baseline | Increased | Significantly Increased |
| Table 1: Summary of this compound efficacy in the MCDD mouse model. |
Diet-Induced Obesity (DIO) NASH Model
In the more clinically relevant DIO-NASH mouse model, which recapitulates the metabolic and histological features of human NASH, this compound demonstrated significant therapeutic effects.[1] Treatment resulted in a marked improvement in established liver injury, with a significant reduction in both the NAS and liver fibrosis.[1][2]
| Parameter | Vehicle | This compound (30 mg/kg/day) |
| NAFLD Activity Score (NAS) | High | Significantly Reduced |
| Liver Fibrosis | Established | Significantly Reduced |
| Alanine Aminotransferase (ALT) | Elevated | Significantly Reduced |
| Aspartate Aminotransferase (AST) | Elevated | Significantly Reduced |
| Liver Hydroxyproline | Elevated | Significantly Reduced |
| αSMA staining | Positive | Reduced |
| Col1A1 staining | Positive | Reduced |
| Table 2: Summary of this compound efficacy in the DIO-NASH mouse model. |
Downstream Effects on Gene Expression and Cellular Pathways
RNA-sequencing analysis of liver tissue from this compound-treated DIO-NASH mice revealed significant alterations in the liver transcriptome.[1] The primary effect was the activation of NRF2-dependent gene transcription, leading to the upregulation of the antioxidant response.[1] Concurrently, this compound treatment led to the marked inhibition of key signaling pathways that drive NASH progression, including those related to inflammation and fibrosis.[1][5]
Experimental Protocols
Animal Models
-
MCDD Model: Mice were fed a methionine and choline-deficient diet to induce NASH. This compound was administered for 2 weeks.[1][2]
-
DIO-NASH Model: C57BL/6JRj mice were fed a diet-induced obesity NASH diet for 33 weeks to establish liver injury and fibrosis. Following a baseline liver biopsy for inclusion, mice were randomized to receive either this compound (30 mg/kg, orally, once daily) or vehicle (1% HEC) for 8 weeks while remaining on the DIO-NASH diet.[5][6]
Cell-Based Assays
-
NRF2 Translocation Assay: U2OS cells were used to assess the concentration-dependent translocation of NRF2 in response to this compound.[1]
-
ARE-driven Transcription Assay: HepG2 cells were utilized to measure the activation of Antioxidant Response Element (ARE)-driven transcription following treatment with this compound.[1]
-
ROS Generation Assay: HepG2 cells were pretreated with this compound (1 µM overnight) before being challenged with H2O2 to evaluate the reduction in reactive oxygen species generation.[1]
In Vivo Pharmacodynamics
-
Male C57BL/6 mice received a single oral administration of this compound (30 mg/kg) or vehicle.[1]
-
Drug plasma exposure was quantified over time.[1]
-
NRF2 target engagement in the liver was assessed by measuring Nqo1 mRNA levels via reverse-transcription quantitative PCR at various time points post-administration.[1]
Histological and Biochemical Analysis
-
Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment and with Sirius Red for fibrosis evaluation. Immunohistochemical staining for alpha-smooth muscle actin (αSMA) and collagen type I alpha 1 (Col1A1) was also performed.[1][7]
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury. Liver hydroxyproline content was quantified as a biochemical marker of fibrosis.[1][6]
-
Gene Expression Analysis: RNA-sequencing was performed on liver tissues to determine global changes in gene expression. Reverse-transcription quantitative PCR (RT-qPCR) was used to measure the expression of specific NRF2 target genes.[1]
Conclusion
This compound is a selective activator of the NRF2 pathway that acts by disrupting the inhibitory interaction with KEAP1.[1][2] This mechanism leads to the upregulation of a broad spectrum of antioxidant and cytoprotective genes, while simultaneously suppressing key inflammatory and fibrotic pathways involved in the pathogenesis of NASH.[1] Preclinical studies in relevant mouse models have demonstrated the potential of this compound to resolve steatohepatitis and reduce liver fibrosis, highlighting its promise as a therapeutic agent for patients with NASH.[1][2]
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of S217879 in NRF2 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S217879, a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and workflows.
Introduction to this compound and the NRF2 Pathway
Oxidative stress is a key pathological driver in a multitude of chronic diseases, including non-alcoholic steatohepatitis (NASH). The NRF2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.
This compound is a small molecule activator of the NRF2 pathway. It acts as a protein-protein interaction inhibitor, disrupting the binding of NRF2 to the Kelch domain of KEAP1.[1] This disruption prevents the degradation of NRF2, leading to its accumulation, nuclear translocation, and the subsequent transcription of NRF2 target genes.[1][2][3] this compound has demonstrated significant therapeutic potential in preclinical models of NASH, where it has been shown to reduce disease progression and liver fibrosis.[1]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound in activating the NRF2 pathway.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (SPR Kd) | 4.15 nM | KEAP1 Kelch domain | [1][3] |
| Nqo1 Gene Expression (EC50) | 16 nM | Human Peripheral Blood Mononuclear Cells (hPBMCs) | [1] |
| NRF2 Nuclear Translocation (EC50) | 23 nM | U2OS cells | [4] |
| ARE Reporter Gene Activation (EC50) | 18 nM | HepG2 cells | [4] |
Table 2: In Vivo Efficacy of this compound in a NASH Model
| Animal Model | Treatment Dose | Outcome | Reference |
| MCDD Mice | 30 mg/kg, PO, QD | Reduced NASH progression in a dose-dependent manner. | [1] |
| DIO NASH Mice | 30 mg/kg, PO, QD | Reduced NASH progression and liver fibrosis. | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the NRF2 signaling pathway and the mechanism by which this compound activates this pathway.
References
- 1. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
S217879: A Technical Whitepaper on the Disruption of the KEAP1-NRF2 Interaction for the Treatment of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key pathological driver in the progression of non-alcoholic steatohepatitis (NASH). The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress, making it a prime therapeutic target. This document provides a detailed technical overview of S217879, a potent and selective small molecule inhibitor of the KEAP1-NRF2 protein-protein interaction (PPI). By disrupting this interaction, this compound unleashes the transcriptional activity of NRF2, leading to the upregulation of a broad spectrum of cytoprotective genes. This guide summarizes the quantitative data supporting the potency and selectivity of this compound, details the experimental protocols used for its characterization, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction: The KEAP1-NRF2 Axis in NASH
Under basal conditions, the Cullin-3 (CUL3)-based E3 ubiquitin ligase adaptor protein, KEAP1, sequesters the transcription factor NRF2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of NRF2. In the presence of oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts its interaction with NRF2.[1] This allows NRF2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3]
In NASH, chronic metabolic stress and lipid accumulation lead to excessive production of reactive oxygen species (ROS), overwhelming the endogenous antioxidant capacity and contributing to hepatocellular injury, inflammation, and fibrosis. By activating the NRF2 pathway, this compound offers a therapeutic strategy to restore redox homeostasis and mitigate the downstream pathological consequences of oxidative stress in the liver.
Quantitative Data Summary
This compound has been characterized through a series of in vitro and cellular assays to quantify its binding affinity for KEAP1 and its potency in activating the NRF2 signaling pathway. The key quantitative metrics are summarized in the tables below.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Assay | Source |
| Kd (to KEAP1 Kelch domain) | 4.15 nM | Surface Plasmon Resonance (SPR) | [4][5] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay | Source |
| EC50 (NRF2 Nuclear Translocation) | U2OS | 23 nM | Beta Galactosidase Complementation | [6] |
| EC50 (ARE-driven Transcription) | HepG2 | 18 nM | ARE-Luciferase Reporter | [4][5][6] |
| EC50 (Nqo1 Gene Expression) | hPBMCs | 16 nM | RT-qPCR | [4][5][6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the KEAP1-NRF2 signaling pathway and the mechanism by which this compound activates NRF2.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 6. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
S217879: A Novel NRF2 Activator for the Treatment of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
S217879 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of cellular antioxidant and anti-inflammatory responses. By disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), this compound unleashes the therapeutic potential of NRF2 for metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated the efficacy of this compound in reducing steatosis, inflammation, and fibrosis in relevant animal models of NASH. This technical guide provides a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental methodologies related to this compound.
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. NAFLD can progress to a more severe form, non-alcoholic steatohepatitis (NASH), which is characterized by liver inflammation and fibrosis and can lead to cirrhosis and hepatocellular carcinoma. Oxidative stress is a key pathogenic driver in the progression of NASH.[1] The NRF2 signaling pathway plays a crucial role in protecting cells from oxidative stress and inflammation, making it an attractive therapeutic target for NASH and other metabolic disorders.[1][2]
This compound is a novel, orally bioavailable small molecule designed to selectively activate the NRF2 pathway by disrupting the protein-protein interaction between NRF2 and KEAP1.[2][3] This guide summarizes the current scientific knowledge on this compound, with a focus on its therapeutic potential for metabolic diseases.
Mechanism of Action: The NRF2-KEAP1 Signaling Pathway
Under basal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the release of NRF2. Liberated NRF2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
This compound is a non-covalent inhibitor that binds to the Kelch domain of KEAP1, the same domain that binds to NRF2.[2][4] This competitive binding prevents the interaction between KEAP1 and NRF2, leading to the stabilization and nuclear translocation of NRF2, and subsequent activation of the NRF2-dependent antioxidant response.[2]
Caption: Mechanism of action of this compound on the NRF2-KEAP1 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| KEAP1 Binding Affinity (SPR Kd) | 4.15 nM | Surface Plasmon Resonance | [2] |
| Nqo1 Gene Expression (EC50) | 16 nM | Human Peripheral Blood Mononuclear Cells (hPBMCs) | [2] |
Table 2: In Vivo Efficacy of this compound in NASH Models
| Model | Treatment | Duration | Key Findings | Reference |
| Methionine and Choline-Deficient Diet (MCDD) Mice | This compound | 2 weeks | Dose-dependent reduction in NAFLD Activity Score (NAS) | [2][3] |
| Diet-Induced Obesity (DIO) NASH Mice | 30 mg/kg, PO, QD | 8 weeks | Significant reduction in NAS and liver fibrosis | [2][5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound. While detailed, step-by-step protocols are often proprietary, the following descriptions are based on the available scientific literature and standard laboratory practices.
In Vitro Assays
4.1.1. Surface Plasmon Resonance (SPR) for KEAP1 Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the Kelch domain of KEAP1.
-
General Protocol:
-
Recombinant human KEAP1 Kelch domain is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
The binding and dissociation of this compound to KEAP1 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a suitable binding model to calculate the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is derived (Kd = koff/kon).
-
-
Note: The specific SPR instrument, chip type, immobilization chemistry, and buffer conditions used for this compound are not publicly available.
4.1.2. NRF2 Nuclear Translocation Assay
-
Objective: To assess the ability of this compound to induce the translocation of NRF2 from the cytoplasm to the nucleus.
-
General Protocol (using a reporter system like the PathHunter® U2OS Keap1-NRF2 assay):
-
U2OS cells stably expressing a β-galactosidase enzyme fragment-tagged NRF2 and a complementing fragment in the nucleus are used.
-
Cells are treated with varying concentrations of this compound.
-
Upon NRF2 translocation to the nucleus, the two enzyme fragments combine to form an active β-galactosidase enzyme.
-
A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of NRF2 nuclear translocation.
-
4.1.3. Nqo1 Gene Expression Assay in hPBMCs
-
Objective: To measure the functional activation of the NRF2 pathway by quantifying the expression of a downstream target gene, Nqo1.
-
General Protocol:
-
Primary human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood.
-
Cells are treated with a range of concentrations of this compound for a specified time (e.g., 6 hours).
-
Total RNA is extracted from the cells.
-
The expression level of Nqo1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
The EC50 value is calculated from the dose-response curve.
-
In Vivo Models of NASH
Caption: Experimental workflow for evaluating this compound in preclinical NASH models.
4.2.1. Methionine and Choline-Deficient Diet (MCDD) Mouse Model
-
Objective: To induce a rapid NASH-like phenotype in mice, characterized by steatosis, inflammation, and fibrosis, for initial efficacy screening.
-
General Protocol:
-
Mice (e.g., C57BL/6J strain) are fed a diet deficient in methionine and choline.
-
This diet disrupts hepatic lipid metabolism and induces oxidative stress, leading to the development of NASH features within a few weeks.[6]
-
This compound or vehicle is administered to the mice for the specified duration.
-
At the end of the study, livers are harvested for histological analysis to determine the NAFLD Activity Score (NAS), which grades the severity of steatosis, lobular inflammation, and hepatocellular ballooning.
-
4.2.2. Diet-Induced Obesity (DIO) NASH Mouse Model
-
Objective: To utilize a more clinically relevant model of NASH that develops in the context of obesity and metabolic syndrome.
-
General Protocol:
-
Mice (e.g., C57BL/6J strain) are fed a "Western-style" diet that is high in fat (especially trans-fat), fructose, and cholesterol for an extended period (e.g., 33 weeks) to induce obesity, insulin resistance, and a progressive NASH phenotype with fibrosis.[5][7]
-
A liver biopsy may be performed to confirm the presence of NASH and fibrosis before initiating treatment.[5]
-
Mice are then treated with this compound or vehicle while continuing the specialized diet.
-
Efficacy is assessed through a comprehensive analysis including:
-
Histology: H&E staining for NAS and Picrosirius Red staining for collagen deposition to assess fibrosis.[5]
-
Biochemistry: Measurement of plasma levels of liver enzymes (ALT, AST) and liver triglycerides.[5]
-
Gene Expression: RNA sequencing of liver tissue to analyze the transcriptional changes induced by this compound, particularly the activation of NRF2 target genes and the modulation of inflammatory and fibrotic pathways.
-
-
4.2.3. RNA Sequencing of Liver Tissue
-
Objective: To obtain a global view of the changes in gene expression in the liver in response to this compound treatment.
-
General Protocol:
-
Total RNA is extracted from liver tissue samples.
-
The quality and quantity of the RNA are assessed.
-
An RNA-sequencing library is prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
The library is sequenced using a high-throughput sequencing platform.
-
The resulting sequencing data is processed and analyzed to identify differentially expressed genes between the this compound-treated and vehicle-treated groups.
-
Conclusion and Future Directions
This compound is a promising therapeutic agent for metabolic diseases, particularly NASH, with a well-defined mechanism of action centered on the selective activation of the NRF2 pathway. Preclinical data have demonstrated its ability to mitigate key features of NASH, including steatosis, inflammation, and fibrosis. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human patients with metabolic diseases. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Choosing Diet Based NASH Models [jax.org]
- 7. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ensitrelvir (S-217879)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ensitrelvir (coded S-217879) is a novel, orally administered antiviral agent developed for the treatment of COVID-19. It functions as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ensitrelvir, drawing from key preclinical and clinical studies. The information presented herein is intended to support further research and development efforts related to this compound. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Activity
Ensitrelvir targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription. By inhibiting 3CLpro, ensitrelvir effectively halts the viral life cycle.
Signaling Pathway: SARS-CoV-2 Replication and Inhibition by Ensitrelvir
The replication of SARS-CoV-2 is a multi-step process that begins with the entry of the virus into the host cell and culminates in the release of new viral particles. Ensitrelvir intervenes at a critical step in this pathway.
In Vitro Activity
Ensitrelvir has demonstrated potent antiviral activity against various SARS-CoV-2 variants in vitro.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (3CLpro) | 13.2 nM | - | [1] |
| EC₅₀ (vs. Omicron BA.1.18) | 0.29 ± 0.05 µM | VeroE6/TMPRSS2 | [2] |
| EC₅₀ (vs. Omicron BA.2) | 0.48 µM | VeroE6/TMPRSS2 | [2] |
| EC₉₀ (vs. Omicron BE.1) | 60.1 nM | hAEC | [2] |
| EC₉₀ (vs. Omicron XBB.1.5) | 60.1 nM | hAEC | [2] |
Preclinical In Vivo Pharmacodynamics
Studies in a delayed-treatment mouse model of SARS-CoV-2 infection have shown a dose-dependent reduction in lung viral titers with ensitrelvir treatment.[3][4]
| Dose Regimen | Route | Viral Titer Reduction in Lungs (vs. Vehicle) | Reference |
| 16 mg/kg once daily for 2 days | Oral | Significant | [4] |
| 8 mg/kg twice daily for 2 days | Oral | Significant | [4] |
| 8 mg/kg thrice daily for 2 days | Oral | Significant | [4] |
Pharmacokinetic/pharmacodynamic analyses in these models revealed that the area under the concentration-time curve (AUC), the plasma concentration at 48 hours post-first administration (C₄₈h), and the total time above the target plasma concentration were predictive of viral titer reduction.[3][4]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of ensitrelvir has been characterized in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with COVID-19.
Pharmacokinetic Parameters in Healthy Volunteers
Following single oral doses in healthy male participants, ensitrelvir exhibited approximately dose-proportional increases in plasma exposure.[5][6][7]
| Dose | Cmax (µg/mL) | AUC₀-inf (µg·h/mL) | Tmax (h) | t½ (h) |
| 20 mg | 1.15 | 40.5 | 2.0 | 42.2 |
| 70 mg | 3.52 | 135 | 2.5 | 44.8 |
| 250 mg | 10.1 | 385 | 2.5 | 48.1 |
| 500 mg | 15.6 | 600 | 4.0 | 46.3 |
| 1000 mg | 22.8 | 913 | 4.0 | 45.9 |
| 2000 mg | 30.8 | 1330 | 4.0 | 47.5 |
Data are geometric means. Tmax is presented as median.[5]
Multiple-dose administration of ensitrelvir demonstrated a favorable pharmacokinetic profile supporting once-daily dosing.[5][8]
| Dose Regimen (Loading/Maintenance) | Population | Day | Cmax (µg/mL) | AUC₀-τ (µg·h/mL) | t½ (h) |
| 375 mg/125 mg | Japanese Female | 1 | 21.0 | 344.9 | - |
| 5 | 25.0 | 478.7 | 56.1 | ||
| 750 mg/250 mg | Japanese Female | 1 | 35.8 | 610.9 | - |
| 5 | 47.9 | 933.8 | 58.9 | ||
| 375 mg/125 mg | White Participants | 1 | 19.7 | 325.0 | - |
| 5 | 24.8 | 475.5 | 55.4 | ||
| 375 mg/125 mg | Japanese Elderly | 1 | 19.7 | 319.2 | - |
| 5 | 23.8 | 446.1 | 54.3 |
Data are geometric means.[8]
Pharmacokinetics in Patients with COVID-19
A population pharmacokinetic analysis was conducted using data from healthy participants and patients with COVID-19 from the SCORPIO-SR study.[9][10] A two-compartment model with first-order absorption best described the plasma concentration data. Body weight was identified as a significant covariate for clearance and volume of distribution.[9][10] However, the antiviral effect was found to be independent of ensitrelvir exposure within the therapeutic dose range.[9][10]
Effect of Food
Administration of ensitrelvir with a high-fat meal resulted in a delayed Tmax, but no clinically significant effect on Cmax or AUC, suggesting that it can be administered without regard to meals.[5][8]
| Parameter | Fed/Fasted Ratio (90% CI) |
| Cmax | 0.9320 (0.8134–1.0679) |
| AUC₀-last | 1.2435 (1.1400–1.3564) |
| AUC₀-∞ | 1.2447 (1.1396–1.3596) |
Data from a single 375 mg dose.[8]
Metabolism and Excretion
Ensitrelvir is eliminated to some extent through urine, with 12.9% to 21.8% of the administered dose recovered as unchanged drug in urine after a single dose.[7] In vitro studies have shown that ensitrelvir is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[11]
Experimental Protocols
In Vitro 3CL Protease Inhibition Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC₅₀ of ensitrelvir against SARS-CoV-2 3CLpro.[1]
Protocol Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), recombinant SARS-CoV-2 3CL protease, and a FRET-based peptide substrate.
-
Compound Dilution: Perform a serial dilution of ensitrelvir in DMSO.
-
Reaction Setup: In a microplate, add the diluted ensitrelvir or DMSO (vehicle control).
-
Enzyme Addition: Add the 3CL protease to each well, except for the negative control wells.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantification of Ensitrelvir in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ensitrelvir in human plasma.
Protocol Steps:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled ensitrelvir).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column for chromatographic separation. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) run in a gradient elution.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for ensitrelvir and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ensitrelvir to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of ensitrelvir in the unknown samples by interpolation from the calibration curve.
-
Preclinical In Vivo Efficacy Study in a Mouse Model
This protocol describes a delayed-treatment mouse model to evaluate the in vivo antiviral efficacy of ensitrelvir.[3]
Protocol Steps:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Viral Infection: Intranasally infect the mice with a standardized dose of a SARS-CoV-2 variant.
-
Treatment Groups: After a specified delay (e.g., 24 hours post-infection), randomize the mice into different treatment groups (vehicle control and various doses of ensitrelvir).
-
Drug Administration: Administer ensitrelvir or vehicle orally according to the planned dosing schedule (e.g., once or twice daily for a set number of days).
-
Monitoring and Sample Collection: Monitor the mice for clinical signs of illness (e.g., weight loss) and collect lung tissue at the end of the study.
-
Viral Load Quantification: Homogenize the lung tissue and determine the viral titer using a plaque assay or quantify viral RNA levels by RT-qPCR.
Phase 3 Clinical Trial (SCORPIO-SR) Protocol
The SCORPIO-SR trial was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of ensitrelvir in patients with mild-to-moderate COVID-19.[12][13]
Protocol Steps:
-
Patient Population: Enroll patients aged 12 to <70 years with mild-to-moderate COVID-19 within 120 hours of a positive viral test.[13]
-
Randomization: Randomize patients in a 1:1:1 ratio to receive ensitrelvir 125 mg, ensitrelvir 250 mg, or placebo.[13]
-
Dosing Regimen:
-
Primary Endpoint: Time to resolution of a composite of 5 characteristic symptoms of SARS-CoV-2 Omicron infection.[12][13]
-
Key Secondary Endpoints: Change from baseline in SARS-CoV-2 viral RNA on Day 4 and time to the first negative SARS-CoV-2 viral titer.[12]
-
Follow-up: Monitor patients for safety and efficacy outcomes up to Day 28.[13]
Conclusion
Ensitrelvir (S-217879) is a promising oral antiviral agent with a well-defined mechanism of action against SARS-CoV-2. It exhibits potent in vitro and in vivo antiviral activity. Clinical studies have demonstrated a favorable pharmacokinetic profile that supports once-daily dosing, with no significant food effect. The safety and efficacy of ensitrelvir have been established in Phase 3 clinical trials. This comprehensive guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of ensitrelvir to aid researchers and drug development professionals in their ongoing efforts to combat COVID-19.
References
- 1. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. c19early.org [c19early.org]
- 13. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of S217879 Beyond KEAP1
For Researchers, Scientists, and Drug Development Professionals
Abstract: S217879 is a potent and highly selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Its primary mechanism of action involves the disruption of the protein-protein interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). While KEAP1 is the direct and principal cellular target of this compound, its therapeutic effects are mediated through a cascade of downstream cellular pathways and processes that are consequentially modulated. This technical guide provides a comprehensive overview of the cellular targets of this compound, with a focus on the pathways and molecular players affected beyond the initial binding to KEAP1. We present quantitative data on its selectivity, detail the experimental protocols for target identification and pathway analysis, and provide visual representations of the key signaling networks.
Primary Target and Selectivity
This compound is engineered to bind with high affinity to the Kelch domain of KEAP1, preventing the ubiquitination and subsequent proteasomal degradation of NRF2. This leads to the accumulation of NRF2, its translocation to the nucleus, and the activation of antioxidant response element (ARE)-driven gene expression.
Quantitative Data on this compound Selectivity:
A critical aspect of the pharmacological profile of this compound is its high selectivity for KEAP1. In a broad selectivity panel, this compound was tested at a concentration of 10 µM against 110 different targets.[1][2] The results demonstrated a remarkable lack of significant off-target binding or activity, underscoring the specificity of this compound for the KEAP1-NRF2 axis.[2]
| Parameter | Value | Source |
| Binding Affinity (SPR Kd) to KEAP1 Kelch domain | 4.15 nM | [1] |
| Concentration for Selectivity Panel Screening | 10 µM | [1][2] |
| Number of Targets in Selectivity Panel | 110 | [1][2] |
| Significant Off-Target Activity | None reported | [2] |
Cellular Pathways Modulated by this compound Beyond KEAP1
The therapeutic potential of this compound in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and liver fibrosis stems from the downstream consequences of NRF2 activation. These effects can be considered indirect "targeting" of various cellular pathways.
2.1. Antioxidant Response and Detoxification:
The most prominent effect of this compound-mediated NRF2 activation is the upregulation of a battery of genes involved in cellular defense against oxidative stress.
-
Key Genes Upregulated:
2.2. Anti-inflammatory Signaling:
This compound has demonstrated potent anti-inflammatory properties.[4][6] This is achieved through the NRF2-mediated suppression of pro-inflammatory signaling pathways.
-
Key Pathways Inhibited:
2.3. Regulation of Lipid Metabolism and Steatosis:
In the context of metabolic liver disease, this compound influences lipid homeostasis.
-
Key Effects:
2.4. Anti-fibrotic Activity:
This compound has been shown to reduce liver fibrosis in preclinical models.[2][4]
-
Key Markers Reduced:
-
Key Pathways Inhibited:
-
Transforming growth factor-β (TGF-β) signaling[3]
-
2.5. Modulation of Autophagy and Cellular Homeostasis:
This compound has been observed to enhance autophagic flux in human precision-cut liver slices (PCLS).[3] This contributes to the restoration of cellular homeostasis.
Experimental Protocols
3.1. Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Objective: To determine the binding affinity (Kd) of this compound to the KEAP1 Kelch domain.
-
Methodology:
-
Immobilize recombinant human KEAP1 Kelch domain on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface.
-
Measure the change in resonance units over time to determine the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (Kd) from the kinetic parameters.
-
3.2. Broad Selectivity Panel Screening:
-
Objective: To assess the off-target binding profile of this compound.
-
Methodology:
-
Utilize a commercial service that offers a panel of radioligand binding assays for a wide range of receptors, ion channels, transporters, and enzymes (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Submit this compound for screening at a fixed concentration (e.g., 10 µM).
-
The percentage of inhibition of radioligand binding is determined for each target.
-
Results are analyzed to identify any significant off-target interactions, typically defined as >50% inhibition.
-
3.3. Gene Expression Analysis (qRT-PCR):
-
Objective: To quantify the expression of NRF2 target genes (e.g., NQO1) in response to this compound treatment.
-
Methodology:
-
Treat cells (e.g., HepG2, primary human peripheral blood mononuclear cells) or tissues with this compound or vehicle control for a specified time.
-
Isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
3.4. RNA-Sequencing Analysis:
-
Objective: To obtain a global view of the transcriptomic changes induced by this compound.
-
Methodology:
-
Treat animal models (e.g., DIO NASH mice) with this compound or vehicle.
-
Isolate high-quality RNA from liver tissue.
-
Prepare sequencing libraries from the RNA samples.
-
Sequence the libraries using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data, including differential gene expression analysis and pathway enrichment analysis (e.g., Gene Set Enrichment Analysis).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Downstream cellular effects of this compound.
References
- 1. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for S217879, a Potent NRF2 Activator, in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
S217879 is a highly potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It functions by binding to the Kelch domain of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1] This interaction disrupts the KEAP1-NRF2 complex, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the transcription of a wide array of cytoprotective and anti-inflammatory genes.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and functional effects in various cell-based assays.
Data Presentation
The following table summarizes the quantitative data for the in vitro activity of this compound across key assays.
| Assay | Cell Line | Parameter | Value | Reference |
| NRF2 Nuclear Translocation | U2OS | EC50 | 23 nM | [2] |
| ARE-driven Transcription | HepG2 | EC50 | 18 nM | [2] |
| Nqo1 Gene Expression | hPBMCs | EC50 | 16 nM | |
| Inhibition of LPS-induced IL-1β Release | hPBMCs | IC50 | 11 nM | |
| Inhibition of LPS-induced IL-6 Release | hPBMCs | IC50 | 13 nM | |
| Inhibition of LPS-induced MCP-1 Release | hPBMCs | IC50 | 3 nM |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-mediated NRF2 activation.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
General Cell Culture Protocols
a) U2OS Cell Culture
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1.5 mM L-Glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Renew medium 2-3 times per week. Passage cells at 80-90% confluency. Wash with PBS (Ca2+/Mg2+ free) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend in fresh growth medium and split at a ratio of 1:3 to 1:6.
b) HepG2 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Renew medium every 2-3 days. Passage cells at approximately 80% confluency. Wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with medium containing FBS and split at a ratio of 1:4 to 1:8.
c) Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
-
Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plating: After isolation and washing, resuspend PBMCs in culture medium and count. Adjust cell density as required for specific assays.
NRF2 Nuclear Translocation Assay (U2OS Cells)
This protocol is based on a β-galactosidase complementation assay, a method used to monitor protein-protein interactions. In this context, it is adapted to measure the translocation of NRF2 to the nucleus.
-
Principle: NRF2 is fused to a small fragment of β-galactosidase, and a nuclear-localized protein is fused to the complementary fragment. When this compound induces NRF2 translocation into the nucleus, the two fragments of β-galactosidase come into proximity, complement each other, and form an active enzyme. The enzyme activity, measured by a luminescent substrate, is proportional to the extent of NRF2 translocation.
-
Procedure:
-
Seed U2OS cells, stably or transiently expressing the NRF2 and nuclear-localized β-galactosidase fragment fusion constructs, in a 96-well plate.
-
Incubate for 24 hours to allow for cell adherence.
-
Prepare a serial dilution of this compound in assay medium.
-
Treat the cells with the this compound dilutions and incubate for a predetermined time (e.g., 6 hours).
-
Lyse the cells and add the β-galactosidase substrate.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value from the dose-response curve.
-
ARE-Driven Reporter Gene Assay (HepG2 Cells)
This assay quantifies the activation of the NRF2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter element.
-
Procedure:
-
Seed HepG2 cells stably expressing an ARE-luciferase reporter construct into a 96-well plate at a density of approximately 40,000 cells per well.
-
Incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 16-24 hours.
-
Lyse the cells and add the luciferase substrate.
-
Measure luminescence.
-
Determine the fold induction of luciferase activity relative to vehicle-treated control cells and calculate the EC50 value.
-
Nqo1 Gene Expression Analysis (Human PBMCs) by RT-qPCR
This protocol measures the this compound-induced upregulation of NAD(P)H quinone dehydrogenase 1 (NQO1), a canonical NRF2 target gene.
-
Procedure:
-
Isolate human PBMCs and seed them in a 24-well plate.
-
Treat the cells with various concentrations of this compound for 6 hours.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes with primers specific for NQO1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in Nqo1 expression relative to the vehicle control.
-
Calculate the EC50 value from the dose-response curve.
-
Inhibition of LPS-Induced Cytokine Release (Human PBMCs)
This assay assesses the anti-inflammatory effects of this compound.
-
Procedure:
-
Isolate and seed human PBMCs in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound for 4 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for an appropriate time (e.g., 16-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of cytokines (e.g., IL-1β, IL-6, MCP-1) in the supernatant using ELISA or a multiplex immunoassay.
-
Calculate the percentage of inhibition of cytokine release compared to the LPS-only treated control and determine the IC50 values.
-
References
How to dissolve and prepare S217879 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S217879 is a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3][4][5] It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3] This disruption allows NRF2 to translocate to the nucleus and activate the expression of a wide array of antioxidant and cytoprotective genes. These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experiments.
Chemical Properties and Storage
| Property | Value |
| Molecular Weight | 578.64 g/mol |
| Formula | C₂₉H₃₀N₄O₇S |
| Appearance | Solid powder |
| Storage (Solid) | -20°C for up to 12 months, 4°C for up to 6 months |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |
Dissolution Protocols
For In Vitro Experiments
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.5786 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution, add 100 µl of DMSO for every 0.5786 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Important Considerations for In Vitro Use:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[1]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
For In Vivo Experiments
For oral administration in animal models, this compound can be formulated as a suspension in 1% Hydroxyethyl cellulose (HEC).[1]
Materials:
-
This compound powder
-
Hydroxyethyl cellulose (HEC)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Protocol for Preparing a 1 mg/mL Suspension in 1% HEC:
-
Prepare 1% HEC Vehicle:
-
Add 1 g of HEC powder to 100 ml of sterile water or saline.
-
Stir the mixture vigorously using a stir plate and magnetic stir bar until the HEC is fully dissolved. This may take some time and gentle heating can be applied to facilitate dissolution.
-
Allow the solution to cool to room temperature before use.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound. For a 1 mg/mL suspension, use 1 mg of this compound for every 1 ml of 1% HEC vehicle.
-
Triturate the this compound powder in a mortar with a small amount of the 1% HEC vehicle to create a smooth paste.
-
Gradually add the remaining 1% HEC vehicle while continuously mixing to ensure a uniform suspension.
-
Alternatively, a homogenizer can be used for a more uniform particle size distribution.
-
-
Administration:
-
The suspension should be administered immediately after preparation.
-
Ensure the suspension is well-mixed before each administration.
-
The typical route of administration is oral gavage.
-
Experimental Protocols
In Vitro NRF2 Activation Assay in HepG2 Cells
This protocol describes how to assess the activation of the NRF2 pathway by this compound in HepG2 cells by measuring the expression of a downstream target gene, NQO1.
| Parameter | Value |
| Cell Line | HepG2 (Human hepatocellular carcinoma) |
| Assay | NQO1 mRNA expression (qRT-PCR) |
| This compound Concentration Range | 1 nM - 10 µM |
| Incubation Time | 6 hours |
| Vehicle Control | 0.1% DMSO in culture medium |
Workflow:
In Vitro Experimental Workflow
In Vivo Efficacy Study in a Mouse Model of NASH
This protocol outlines a general procedure for evaluating the efficacy of this compound in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH).
| Parameter | Value |
| Animal Model | C57BL/6J mice on a high-fat, high-cholesterol, high-fructose diet |
| Route of Administration | Oral gavage |
| Dosage | 1 - 30 mg/kg/day |
| Vehicle | 1% Hydroxyethyl cellulose (HEC) |
| Treatment Duration | 8 weeks |
Workflow:
In Vivo Experimental Workflow
Mechanism of Action: NRF2 Signaling Pathway
Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound disrupts the NRF2-KEAP1 interaction, leading to the stabilization and nuclear accumulation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inducing their transcription.
This compound Mechanism of Action
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Western Blot Protocol for Monitoring NRF2 Activation by S217879
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the activation of Nuclear factor erythroid 2-related factor 2 (NRF2) in response to the potent and selective activator, S217879.
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] The compound this compound is a potent and selective NRF2 activator.[4][5][6] It functions by binding to the Kelch domain of KEAP1, thereby disrupting the KEAP1-NRF2 interaction.[4] This disruption prevents NRF2 degradation, leading to its stabilization and translocation into the nucleus.[1][7] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.[2][7]
This protocol details the use of Western blotting to monitor the hallmark of NRF2 activation: its accumulation in the nucleus. This is achieved through the separation of cytoplasmic and nuclear fractions of cellular proteins.
Signaling Pathway of this compound-Mediated NRF2 Activation
Caption: this compound disrupts KEAP1-NRF2 interaction, leading to NRF2's nuclear translocation and target gene expression.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HepG2, U2OS) at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It has been shown that this compound can induce a concentration-dependent increase in NRF2 translocation in U2OS cells with an EC50 of 23 nM.[5]
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-6 hours) to allow for NRF2 activation and nuclear translocation.
Part 2: Nuclear and Cytoplasmic Fractionation
This protocol is a generalized procedure; commercially available kits for nuclear and cytoplasmic extraction are also widely used and recommended.[8]
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Centrifuge the cell suspension and resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer.
-
Homogenization: Incubate the cell suspension on ice to allow the cells to swell. Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[9]
-
Isolation of Cytoplasmic Fraction: Centrifuge the homogenate at a low speed (e.g., 700-800 x g) to pellet the nuclei. The resulting supernatant is the cytoplasmic fraction.
-
Isolation of Nuclear Fraction: Wash the nuclear pellet with a wash buffer. Resuspend the pellet in a nuclear extraction buffer.
-
Nuclear Lysis: Incubate the nuclear suspension on ice with intermittent vortexing to lyse the nuclei and release nuclear proteins.
-
Final Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant contains the nuclear proteins.[8]
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a suitable protein assay, such as the BCA assay.
Part 3: Western Blotting
-
Sample Preparation: Mix the protein lysates (cytoplasmic and nuclear fractions) with Laemmli sample buffer and heat to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NRF2 overnight at 4°C with gentle agitation. Also, probe separate blots or strip and re-probe the same blot for loading controls.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Data Analysis: Capture the image of the blot and perform densitometric analysis to quantify the protein band intensities. Normalize the NRF2 band intensity to the respective loading control for each fraction.
Data Presentation
Table 1: Recommended Reagents and Conditions for Western Blotting
| Reagent/Parameter | Recommendation | Source/Citation |
| Primary Antibodies | ||
| NRF2 | 1:1000 dilution | Abcam (ab62352)[8] |
| Histone H3 (Nuclear Loading Control) | 1:1000 dilution | Cell Signaling Technology (D1H2)[8] |
| β-actin (Cytoplasmic Loading Control) | 1:15,000 dilution | Sigma-Aldrich[8] |
| Protein Loading Amount | 20 µg per lane | [8] |
| Detection System | Chemiluminescence (ECL) | Amersham[8] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 5. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Over-activation of the Nrf2-Antioxidant Response Element Pathway in Hepatocytes Decreases Hepatic Ischemia Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for qPCR Analysis of NRF2 Target Genes Following S217879 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S217879 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound disrupts the NRF2-KEAP1 interaction, leading to the stabilization and nuclear translocation of NRF2.[1] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective genes. This application note provides a comprehensive guide to analyzing the induction of key NRF2 target genes in response to this compound treatment using quantitative polymerase chain reaction (qPCR).
The NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation leads to the upregulation of genes involved in detoxification, antioxidant synthesis, and inflammation modulation. Consequently, pharmacological activation of NRF2 by compounds like this compound is a promising therapeutic strategy for a variety of diseases, including non-alcoholic steatohepatitis (NASH) and other conditions characterized by chronic oxidative stress.[3][4]
These protocols and notes are designed to provide researchers with the necessary tools to quantify the pharmacodynamic effects of this compound on the NRF2 pathway in a cellular context.
Data Presentation
This compound-Mediated Upregulation of NRF2 Target Genes
The following table summarizes the fold change in the expression of various NRF2 target genes following treatment with this compound. This data has been compiled from RNA-sequencing analysis of liver tissue from mice treated with this compound, which provides a broad overview of the transcriptional response.[1][2] While this data is from an in vivo model, it serves as a valuable reference for expected gene induction. It is recommended that researchers generate cell-line-specific dose-response data.
| Target Gene | Gene Symbol | Function | Fold Change (this compound Treatment vs. Vehicle) |
| NAD(P)H Quinone Dehydrogenase 1 | NQO1 | Detoxification of quinones and reduction of oxidative stress. | Up to 10-fold increase in vivo[2] |
| Heme Oxygenase 1 | HMOX1 | Catalyzes the degradation of heme to produce antioxidants. | Significant Upregulation |
| Glutamate-Cysteine Ligase Catalytic Subunit | GCLC | Rate-limiting enzyme in glutathione synthesis. | Significant Upregulation[2] |
| Glutamate-Cysteine Ligase Modifier Subunit | GCLM | Regulates the activity of GCLC. | Significant Upregulation |
| Glucose-6-Phosphate Dehydrogenase | G6PD | Produces NADPH, a key reductant in antioxidant defense. | Significant Upregulation |
| Glutathione Peroxidase 2 | GPX2 | Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. | Significant Upregulation[2] |
| Aldo-Keto Reductase Family 1 Member C1 | AKR1C1 | Detoxification of aldehydes and ketones. | Significant Upregulation |
| Glutathione S-Transferase Mu 1 | GSTM1 | Conjugates glutathione to xenobiotics for detoxification. | Significant Upregulation[2] |
Note: The fold-change values are indicative and can vary depending on the experimental system (cell type, this compound concentration, and treatment duration). This table is based on in vivo mouse data from RNA-sequencing studies.[1][2]
Signaling Pathway and Experimental Workflow
NRF2 Signaling Pathway
The following diagram illustrates the mechanism of this compound action on the NRF2 signaling pathway.
Caption: this compound inhibits KEAP1, leading to NRF2 stabilization and target gene transcription.
Experimental Workflow for qPCR Analysis
The diagram below outlines the key steps for analyzing NRF2 target gene expression after this compound treatment.
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional Dynamics of NRF2 Overexpression and KEAP1-NRF2 Inhibitors in Human Cell Line and Primary Lung Cells [mdpi.com]
Application Notes and Protocols: Utilizing S217879 in Primary Human Peripheral Blood Mononuclear Cells (hPBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S217879 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] Its mechanism of action relies on the disruption of the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][3] This disruption allows NRF2 to translocate to the nucleus and activate the expression of a wide array of antioxidant and anti-inflammatory genes.[3][4][5] In primary human peripheral blood mononuclear cells (hPBMCs), this compound has demonstrated significant anti-inflammatory properties, making it a valuable tool for immunological research and drug development.[1][3]
These application notes provide detailed protocols and expected outcomes for the use of this compound in hPBMC cultures, focusing on its ability to modulate NRF2 target gene expression and inhibit inflammatory responses.
Mechanism of Action: NRF2 Activation
Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. This compound binds to the Kelch domain of KEAP1, preventing its interaction with NRF2.[2] This leads to the stabilization and nuclear accumulation of NRF2, which then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.
Data Presentation: Quantitative Effects of this compound on hPBMCs
The following tables summarize the quantitative effects of this compound on hPBMCs as reported in the literature.
Table 1: NRF2 Target Gene Activation in hPBMCs
| Parameter | Value | Cell Type | Treatment Duration |
| Nqo1 Gene Expression (EC50) | 16 nM | hPBMCs | 6 hours |
| EC50 (Half-maximal effective concentration) represents the concentration of this compound required to induce a half-maximal increase in Nqo1 gene expression.[3] |
Table 2: Inhibition of LPS-Induced Cytokine Secretion in hPBMCs
| Cytokine | This compound Pre-incubation | Stimulation | Effect |
| IL-1β | 4 hours | 10 ng/ml LPS for 4 hours | Concentration-dependent inhibition |
| IL-6 | 4 hours | 10 ng/ml LPS for 4 hours | Concentration-dependent inhibition |
| MCP-1 | 4 hours | 10 ng/ml LPS for 4 hours | Concentration-dependent inhibition |
| LPS (Lipopolysaccharide) is a potent inflammatory stimulus.[3] |
Experimental Protocols
Protocol 1: Assessment of NRF2 Target Gene Expression in hPBMCs
This protocol details the methodology to assess the effect of this compound on the expression of NRF2 target genes, such as Nqo1, in hPBMCs.
Methodology:
-
hPBMC Isolation: Isolate primary human peripheral blood mononuclear cells from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Plate the isolated hPBMCs in a 96-well plate at a density of 150,000 cells per well in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2% Glutamax, and 2% penicillin-streptomycin.[3]
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Add the desired concentrations of this compound or vehicle control to the cells.[3]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 hours.[3]
-
RNA Extraction and RT-qPCR: Following incubation, lyse the cells and extract total RNA using a suitable kit. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the NRF2 target gene Nqo1 and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in Nqo1 expression relative to the vehicle-treated control. Determine the EC50 value by fitting the concentration-response data to a suitable sigmoidal curve.
Protocol 2: Inhibition of LPS-Induced Cytokine Secretion from hPBMCs
This protocol outlines the procedure to evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit the secretion of pro-inflammatory cytokines from LPS-stimulated hPBMCs.
Methodology:
-
hPBMC Isolation and Plating: Isolate and plate hPBMCs as described in Protocol 1.[3]
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO, 0.1%) for 4 hours at 37°C.[3]
-
LPS Stimulation: Following the pre-incubation, stimulate the hPBMCs with lipopolysaccharide (LPS) at a final concentration of 10 ng/ml for 4 hours.[3] Include appropriate controls (unstimulated cells, LPS-stimulated cells with vehicle).
-
Supernatant Collection: After the stimulation period, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of secreted cytokines (e.g., IL-1β, IL-6, and MCP-1) in the supernatants using a multiplex immunoassay (e.g., MagPix) or individual ELISAs according to the manufacturer's instructions.[3]
-
Data Analysis: Compare the cytokine levels in the this compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells to determine the concentration-dependent inhibitory effect of this compound.
Concluding Remarks
This compound serves as a valuable research tool for investigating the role of the NRF2 pathway in human immune cells. The protocols provided herein offer a framework for studying its effects on gene expression and inflammatory responses in hPBMCs. Researchers can adapt these methods to explore the impact of this compound on other cellular functions and in various disease models.
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 3. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immunomodulatory networks by Nrf2-activation in immune cells: Redox control and therapeutic potential in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Fibrosis Markers Following S217879 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S217879 is a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). This disruption allows NRF2 to translocate to the nucleus and activate the expression of a wide array of antioxidant and cytoprotective genes. Chronic oxidative stress is a key driver in the pathogenesis of liver fibrosis. By activating the NRF2 pathway, this compound has been shown to resolve non-alcoholic steatohepatitis (NASH) and reduce liver fibrosis in preclinical models.
These application notes provide a summary of the effects of this compound on key fibrosis markers and detailed protocols for their immunohistochemical (IHC) detection in liver tissue.
Data Presentation
Immunohistochemical analysis of liver sections from Diet-Induced Obesity (DIO) NASH mouse models treated with this compound (30 mg/kg, orally, once daily for 8 weeks) demonstrated a significant reduction in the expression of key fibrosis markers, Collagen Type I Alpha 1 (Col1A1) and alpha-smooth muscle actin (αSMA).[1][2]
| Fibrosis Marker | Vehicle Control (% Positive Area, Mean ± SEM) | This compound Treatment (% Positive Area, Mean ± SEM) | p-value |
| Col1A1 | ~4.5 ± 0.5 | ~2.0 ± 0.3 | < 0.01 |
| αSMA | ~3.0 ± 0.4 | ~1.5 ± 0.2 | < 0.01 |
Note: The quantitative data presented in this table are estimated from graphical representations in published research and are intended for comparative purposes.
Signaling Pathway
Experimental Workflow
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of Collagen Type I Alpha 1 (Col1A1) and alpha-smooth muscle actin (αSMA) in formalin-fixed, paraffin-embedded (FFPE) mouse liver tissue.
Protocol 1: Immunohistochemistry for Collagen Type I Alpha 1 (Col1A1)
Materials:
-
FFPE mouse liver tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Proteinase K)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Collagen I alpha 1 polyclonal antibody (e.g., Abcam ab90395 or similar)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for at least 30 minutes.
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in pre-heated Sodium Citrate buffer (pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): Alternatively, incubate sections with Proteinase K (20 µg/mL in TE-CaCl2 buffer, pH 8.0) for 15 minutes at 37°C.[3]
-
Rinse slides in deionized water, then in PBS or TBS-T.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS or TBS-T.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Col1A1 antibody in blocking buffer (e.g., 1:500 - 1:1000 dilution).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS or TBS-T, 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS or TBS-T, 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate solution to the sections.
-
Incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for alpha-Smooth Muscle Actin (αSMA)
Materials:
-
FFPE mouse liver tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Tris-EDTA buffer, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary antibody: Mouse anti-αSMA monoclonal antibody (e.g., clone 1A4)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Col1A1 (Protocol 1, Step 1).
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Tris-EDTA buffer (pH 9.0) and heating in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool for 20 minutes at room temperature.
-
Rinse slides in deionized water, then in PBS or TBS-T.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes at room temperature.
-
Rinse slides with PBS or TBS-T.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-αSMA antibody in blocking buffer (e.g., 1:200 - 1:500 dilution).
-
Apply the diluted primary antibody and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS or TBS-T, 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Follow the same procedure as for Col1A1 (Protocol 1, Step 7).
-
-
Counterstaining:
-
Follow the same procedure as for Col1A1 (Protocol 1, Step 8).
-
-
Dehydration and Mounting:
-
Follow the same procedure as for Col1A1 (Protocol 1, Step 9).
-
Image Acquisition and Analysis
-
Stained slides should be imaged using a bright-field microscope equipped with a digital camera.
-
Quantitative analysis of the positively stained area (brown precipitate) can be performed using image analysis software (e.g., ImageJ/Fiji, QuPath).
-
The percentage of the positively stained area relative to the total tissue area should be calculated for each section.
-
Statistical analysis can then be performed to compare the vehicle control and this compound-treated groups.
References
Application Notes and Protocols for Measuring Antioxidant Response Following S217879 Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
S217879 is a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2] This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. The activation of this pathway leads to the upregulation of numerous antioxidant and detoxification enzymes, thereby bolstering the cell's capacity to combat oxidative stress.[1][4] These application notes provide a comprehensive guide for researchers to effectively utilize this compound and subsequently measure the downstream antioxidant response in both in vitro and in vivo models.
Data Presentation
The following tables summarize key quantitative data regarding the efficacy and effects of this compound, providing a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter Measured | EC50 Value | Reference |
| U2OS | Nrf2 Nuclear Translocation | 23 nM | [1] |
| HepG2 | ARE-driven Reporter Gene Activation | 18 nM | [1] |
| hPBMCs | Nqo1 Gene Expression | 16 nM | [1] |
Table 2: In Vivo Dose-Response of this compound in Mouse Models of Non-Alcoholic Steatohepatitis (NASH)
| Mouse Model | Treatment Duration | Dosage | Key Outcomes | Reference |
| Methionine and Choline-Deficient Diet (MCDD) | 2 weeks | 1 mg/kg/day (minimal effective dose) | Dose-dependent reduction in NAFLD activity score; Increased liver Nqo1 mRNA levels. | [1][4] |
| Diet-Induced Obesity NASH (DIO NASH) | 8 weeks | 30 mg/kg/day | Significant reduction in NAFLD activity score and liver fibrosis. | [1][4] |
Signaling Pathway
The mechanism of action of this compound involves the activation of the Nrf2 signaling pathway, as depicted in the diagram below.
Caption: this compound disrupts the KEAP1-Nrf2 complex, leading to Nrf2 nuclear translocation and antioxidant gene expression.
Experimental Workflow
A typical experimental workflow for assessing the antioxidant response to this compound is outlined below.
Caption: A general workflow for studying the antioxidant effects of this compound from treatment to data analysis.
Experimental Protocols
The following are detailed protocols for key experiments to measure the antioxidant response following this compound application.
Nrf2 and HO-1 Gene Expression Analysis by quantitative PCR (qPCR)
This protocol outlines the steps to quantify the mRNA levels of Nrf2 and its target gene, Heme Oxygenase-1 (HO-1), following this compound treatment.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells or animals with this compound or vehicle control for the desired duration.
-
Harvest cells or tissues and immediately proceed with RNA extraction using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0).
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare a master mix containing SYBR Green, forward and reverse primers for your target genes (Nrf2, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin), and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Nrf2 and HO-1 Protein Expression Analysis by Western Blotting
This protocol describes the detection and quantification of Nrf2 and HO-1 protein levels.
a. Protein Extraction and Quantification:
-
Following treatment with this compound, lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
b. Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Antioxidant Enzyme Activity
The following are spectrophotometric assays to determine the activity of key antioxidant enzymes.
a. Superoxide Dismutase (SOD) Activity Assay:
This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by xanthine oxidase.
-
Prepare cell or tissue lysates as described for Western blotting.
-
In a 96-well plate, add the sample, WST-1 working solution, and xanthine oxidase working solution.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of the reaction, which is proportional to the SOD activity. A standard curve can be generated using purified SOD enzyme.
b. Catalase (CAT) Activity Assay:
This assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
Prepare lysates and in a 96-well plate, add the sample and a known concentration of H₂O₂.
-
Incubate for a specific time (e.g., 1-5 minutes) at room temperature.
-
Stop the reaction by adding a reagent that will react with the remaining H₂O₂ to produce a colored product (e.g., reaction with a chromogen in the presence of a peroxidase).
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
The catalase activity is inversely proportional to the amount of remaining H₂O₂.
c. Glutathione Peroxidase (GPx) Activity Assay:
This is a coupled enzyme assay that measures the rate of NADPH oxidation.
-
In a 96-well plate, add the sample, glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate for GPx (e.g., cumene hydroperoxide or tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over several minutes, which corresponds to the oxidation of NADPH.
-
The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to estimate the levels of MDA, a marker of lipid peroxidation.
-
Prepare cell or tissue homogenates.
-
To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 90-100°C for 15-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
By following these detailed protocols, researchers can robustly measure the antioxidant response elicited by the Nrf2 activator this compound, providing valuable insights into its therapeutic potential for diseases associated with oxidative stress.
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S217879 in Combination with Other NASH Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a complex metabolic liver disease characterized by steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The multifaceted pathophysiology of NASH suggests that combination therapeutic strategies targeting distinct pathways will be necessary for effective treatment. S217879 is a potent and selective activator of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the cellular antioxidant response.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in reducing oxidative stress, inflammation, and fibrosis in animal models of NASH.[2][3] This document provides an overview of the preclinical data for this compound and outlines the rationale and potential protocols for evaluating this compound in combination with other NASH therapeutic agents.
Rationale for Combination Therapy
The progression of NASH involves multiple parallel hits, including lipotoxicity, inflammation, oxidative stress, and fibrogenesis. Targeting a single pathway may not be sufficient to halt or reverse disease progression. NRF2 activators, such as this compound, primarily address the oxidative stress component of NASH. Combining this compound with agents that target other key aspects of NASH pathology, such as metabolic dysregulation or fibrosis, presents a rational approach to enhance therapeutic efficacy.
Potential combination partners for this compound include:
-
Farnesoid X Receptor (FXR) Agonists: These agents improve bile acid homeostasis, glucose metabolism, and insulin sensitivity, and have demonstrated anti-inflammatory and anti-fibrotic effects in the liver.[4][5]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: By inhibiting de novo lipogenesis, ACC inhibitors reduce hepatic steatosis, a key driver of NASH.[6][7]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: These agents, approved for type 2 diabetes, have shown benefits in reducing liver fat, inflammation, and body weight.[8][9][10]
This compound Monotherapy: Preclinical Data Summary
Preclinical studies have evaluated this compound in two key mouse models of NASH: the methionine- and choline-deficient diet (MCDD) model and the diet-induced obesity (DIO)-NASH model.
Table 1: Efficacy of this compound in the MCDD Mouse Model of NASH[2]
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | This compound (30 mg/kg/day) |
| NAFLD Activity Score (NAS) | > 4 | Significant Reduction | Dose-dependent Reduction |
| Liver Nqo1 mRNA Levels | Baseline | Significantly Increased | Significantly Increased |
Table 2: Efficacy of this compound in the DIO-NASH Mouse Model[2][11][12]
| Parameter | Vehicle Control | This compound (30 mg/kg/day) |
| NAFLD Activity Score (NAS) | Established NASH | Significant Reduction |
| Liver Fibrosis | Established Fibrosis | Significant Reduction |
| Liver Hydroxyproline (µg/mg) | 0.12 ± 0.017 | 0.06 ± 0.014 |
| Plasma ALT Levels | Elevated | Significant Reduction |
| Plasma AST Levels | Elevated | Significant Reduction |
| Liver Triglycerides | Elevated | Reduction |
| Collagen 1A1 Staining | Positive | Reduced |
| αSMA Staining | Positive | Reduced |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: NRF2 Activation
This compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, this compound allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.
References
- 1. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surf.rutgers.edu [surf.rutgers.edu]
- 5. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinations of an acetyl CoA carboxylase inhibitor with hepatic lipid modulating agents do not augment antifibrotic efficacy in preclinical models of NASH and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of GLP-1 receptor agonists on the degree of liver fibrosis and CRP in non-alcoholic fatty liver disease and non-alcoholic steatohepatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
S217879 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S217879. The information is designed to address common challenges, particularly those related to solubility in aqueous solutions during experimental procedures.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous solutions for in vitro and in vivo experiments. The following guide provides a systematic approach to addressing these solubility challenges.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound dissolution.
Q2: I observed precipitation when diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.
-
Optimize Co-solvent Concentration: While high concentrations of organic solvents like DMSO can be toxic to cells, a small percentage is often tolerated. Determine the maximum percentage of DMSO your cells can tolerate (typically ≤ 0.5%) and adjust your dilution scheme accordingly.
-
Use a Surfactant: For in vitro assays, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous medium can help maintain the solubility of this compound. The concentration of the surfactant should be optimized to avoid cellular toxicity.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the pKa of this compound is known, adjusting the pH of your buffer away from its isoelectric point can increase solubility.[1]
-
Warm the Solution: Gently warming the aqueous medium to 37°C before and during the addition of the this compound stock solution can sometimes improve solubility. Ensure the temperature does not degrade the compound or other components of your medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of up to 10 mM in DMSO has been reported.[2]
Q2: How should I store this compound and its stock solutions?
A2:
-
Solid Powder: Store the solid powder of this compound at -20°C for up to 12 months or at 4°C for up to 6 months.[2]
-
In Solvent: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[2][3][4] It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[2][5][6] This disruption prevents the ubiquitination and subsequent proteasomal degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[5][7]
This compound Signaling Pathway:
Caption: this compound disrupts the KEAP1-NRF2 interaction, leading to NRF2 activation.
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 578.64 g/mol | [2] |
| Formula | C29H30N4O7S | [2] |
| Appearance | Solid | [2] |
| Solubility in DMSO | 10 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Cell culture medium (e.g., DMEM)
-
Sterile, pyrogen-free water
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out a precise amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube. c. Calculate the volume of DMSO required to achieve a 10 mM concentration.
- Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
- Example for 1 mg: Volume (µL) = (0.001 g / 578.64 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 172.8 µL d. Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. e. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle sonication in a water bath can be used if dissolution is slow. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution to reach the final desired concentration. It is recommended to perform an intermediate dilution to minimize pipetting errors and reduce the final DMSO concentration. c. Intermediate Dilution (e.g., 1 mM): Dilute 5 µL of the 10 mM stock solution into 45 µL of sterile DMSO or cell culture medium. d. Final Dilution (e.g., 10 µM): Add the appropriate volume of the intermediate stock to your pre-warmed cell culture medium. For example, to make 1 mL of 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 990 µL of cell culture medium. e. Mix the final working solution gently by inverting the tube or pipetting up and down. f. The final DMSO concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final percentage of DMSO) in your experiments.
Important Considerations:
-
Always use high-quality, anhydrous DMSO to prevent hydrolysis of the compound.
-
The solubility of this compound in aqueous media can be limited. Prepare fresh working solutions for each experiment and use them promptly.
-
If precipitation is observed in the final working solution, consider the troubleshooting steps outlined in the guide above.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 3. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of S217879 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of S-217879 (ensitrelvir), particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of S-217879 observed in clinical studies?
A1: Clinical trials of ensitrelvir have identified several treatment-emergent adverse events (TEAEs) that may be indicative of off-target effects. The most frequently reported TEAEs are generally mild in severity.[1][2] A summary of these events is provided in the table below.
Q2: Does S-217879 exhibit off-target activity on drug metabolism enzymes?
A2: Yes, S-217879 has been shown to be a strong inhibitor of Cytochrome P450 3A (CYP3A).[2] This is a significant off-target interaction as it can lead to drug-drug interactions (DDIs) when co-administered with drugs that are substrates of CYP3A.[1][2] For instance, co-administration with the CYP3A substrate midazolam resulted in a significant increase in midazolam's plasma concentration.[2]
Q3: Are there known interactions of S-217879 with drug transporters?
A3: In vitro studies have indicated that ensitrelvir is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It also inhibits P-gp, BCRP, Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, Organic Cation Transporter 1 (OCT1), and Organic Anion Transporter 3 (OAT3).[3] Clinical studies confirmed that ensitrelvir can increase the exposure of co-administered drugs that are substrates for P-gp and BCRP/OATP1B1/OATP1B3, such as digoxin and rosuvastatin, respectively.[3]
Q4: Has extensive off-target screening, such as kinase profiling, been conducted for S-217879 at high concentrations?
A4: Based on publicly available information, detailed results from comprehensive off-target screening panels (e.g., broad kinase assays, receptor binding assays) for S-217879, especially at high concentrations, have not been published. The primary safety data comes from standard safety pharmacology studies and clinical trials.[4][5][6]
Troubleshooting Guides
Issue: Unexpected phenotypic effects or cytotoxicity observed in vitro at high concentrations of S-217879.
Possible Cause: While S-217879 is designed to be a selective inhibitor of the SARS-CoV-2 3CL protease, high concentrations may lead to off-target interactions or general cellular stress, resulting in cytotoxicity.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed effects are not an exaggeration of the intended pharmacology in your specific cellular model.
-
Perform a Cytotoxicity Assay: To determine if the observed phenotype is due to cell death, conduct a standard cytotoxicity assay. A detailed protocol is provided in the "Experimental Protocols" section.
-
Titrate the Concentration: Determine the concentration range at which the unexpected effects occur and compare it to the concentrations required for on-target activity. A significant separation between efficacious and cytotoxic concentrations is expected for a specific inhibitor.
-
Review Clinical Adverse Events: Compare your in vitro observations with the known adverse events from clinical trials (see Table 1) to see if there is any potential correlation.
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) with Ensitrelvir
| System Organ Class | Preferred Term | Frequency | Severity | Reference |
| Investigations | High-density lipoprotein decreased | Common | Mild | [1][2][7] |
| Gastrointestinal disorders | Diarrhea | Common | Mild | [1][2] |
| Nervous system disorders | Headache | Common | Mild | [1] |
| Nervous system disorders | Somnolence | Common | Mild | [1][2] |
| General disorders | Feeling hot | Less Common | Mild | [1] |
| Skin and subcutaneous tissue disorders | Rash | Less Common | Mild | [1] |
| Investigations | Blood triglycerides increased | Less Common | Mild | [2] |
Table 2: Summary of S-217879 Drug-Drug Interaction Potential
| Interacting Protein | Effect of S-217879 | Clinical Implication | Reference |
| CYP3A4 | Strong inhibitor | Increased plasma concentrations of co-administered CYP3A4 substrates. | [2] |
| P-glycoprotein (P-gp) | Substrate and inhibitor | May be subject to interactions with P-gp inhibitors/inducers. Can increase plasma concentrations of co-administered P-gp substrates. | [3] |
| BCRP | Substrate and inhibitor | May be subject to interactions with BCRP inhibitors/inducers. Can increase plasma concentrations of co-administered BCRP substrates. | [3] |
| OATP1B1 / OATP1B3 | Inhibitor | Can increase plasma concentrations of co-administered OATP1B1/1B3 substrates. | [3] |
| OCT1 | Inhibitor | Potential to increase plasma concentrations of co-administered OCT1 substrates. | [3] |
| OAT3 | Inhibitor | Potential to increase plasma concentrations of co-administered OAT3 substrates. | [3] |
Experimental Protocols
Protocol: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic potential of S-217879 at high concentrations.
1. Materials:
-
Target cell line
-
Complete cell culture medium
-
S-217879 (ensitrelvir)
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of S-217879 in complete cell culture medium. Also, prepare wells with vehicle control and a positive control.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of S-217879, vehicle, or positive control.
-
Incubate the plate for a duration relevant to your experimental setup (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Safety Pharmacology Core Battery Assessment
As per ICH S7A and S7B guidelines, a core battery of safety pharmacology studies is essential to evaluate the potential adverse effects of a new drug on major physiological systems before human administration.[4][6][8][9]
1. Central Nervous System (CNS) Assessment:
-
Method: Functional Observation Battery (FOB) or Irwin test in rodents.[5]
-
Parameters Assessed: Behavioral changes, effects on locomotion, coordination, sensory/motor reflex responses, and body temperature.[9]
2. Cardiovascular System Assessment:
-
In Vivo Method: Telemeterized conscious animals (e.g., dogs, non-human primates) to continuously monitor cardiovascular parameters.[5]
-
Parameters Assessed: Blood pressure, heart rate, and electrocardiogram (ECG) intervals (PR, QRS, QT, QTc).[5]
-
In Vitro Method: hERG (human Ether-à-go-go-Related Gene) assay to evaluate the potential for QT interval prolongation.[6]
3. Respiratory System Assessment:
-
Method: Whole-body plethysmography in conscious animals.[4]
-
Parameters Assessed: Respiratory rate, tidal volume, and minute volume.[5]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluation of the Drug–Drug Interaction Potential of Ensitrelvir Fumaric Acid with Cytochrome P450 3A Substrates in Healthy Japanese Adults | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 5. Safety Pharmacology - IITRI [iitri.org]
- 6. criver.com [criver.com]
- 7. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. altasciences.com [altasciences.com]
Technical Support Center: S217879 and NRF2 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S217879 to achieve maximum NRF2 activation. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate NRF2?
A1: this compound is a highly potent and selective small molecule activator of the Nuclear Factor Erythroid 2-related factor 2 (NRF2) pathway.[1][2][3] It functions by binding to the Kelch domain of Keap1, the primary negative regulator of NRF2.[1] This binding disrupts the interaction between KEAP1 and NRF2, preventing the ubiquitination and subsequent proteasomal degradation of NRF2.[1][4] Consequently, stabilized NRF2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a wide array of cytoprotective genes.[4]
Q2: What are the reported effective concentrations of this compound in preclinical models?
A2: The effective concentration of this compound varies depending on the experimental system. In in vitro studies, this compound has shown a concentration-dependent activation of the NRF2 pathway. For instance, in human peripheral blood mononuclear cells (hPBMCs), a 6-hour treatment with this compound resulted in a concentration-dependent increase in Nqo1 gene expression with an EC50 of 16 nM.[1] In HepG2 cells, this compound activated an ARE-driven reporter gene with an EC50 of 18 nM.[1] In a 3D model using patient-derived precision-cut liver slices (PCLS), a concentration of 3 μM was used.[5] In in vivo mouse models of non-alcoholic steatohepatitis (NASH), oral administration of 30 mg/kg once daily has been shown to be effective.[1][2][6]
Q3: How can I measure NRF2 activation in my experiments?
A3: NRF2 activation can be assessed through several well-established methods:
-
Western Blotting: To detect an increase in the protein levels of NRF2 in whole-cell lysates or its accumulation in nuclear extracts. It is also common to measure the upregulation of NRF2 target genes, such as NQO1 and HMOX1.[5]
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of NRF2 target genes like NQO1, HMOX1, GCLC, and GCLM.[5]
-
Reporter Gene Assays: Using a cell line stably or transiently transfected with a reporter construct containing an Antioxidant Response Element (ARE) upstream of a reporter gene (e.g., luciferase or β-lactamase).[4][7]
-
Transcription Factor Activity Assays: An ELISA-based method to quantify the binding of active NRF2 from nuclear extracts to an immobilized DNA sequence containing the NRF2 consensus binding site.[8][9]
-
Immunofluorescence/Immunohistochemistry: To visualize the nuclear translocation of NRF2.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell/Tissue Type | Assay | Parameter | Value | Reference |
| HepG2 cells | ARE Reporter Assay | EC50 | 18 nM | [1] |
| Human PBMCs | Nqo1 Gene Expression | EC50 | 16 nM | [1] |
| Human PCLS | NRF2 Target Gene Upregulation | Concentration Used | 3 µM | [5] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Disease Model | Dosage | Route | Frequency | Reference |
| Mice | MCDD NASH | 30 mg/kg | Oral (PO) | Once Daily (QD) | [1][2] |
| Mice | DIO NASH | 30 mg/kg | Oral (PO) | Once Daily (QD) | [1][2][6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-mediated NRF2 activation pathway.
Caption: Workflow for optimizing this compound dosage.
Experimental Protocols
Protocol 1: Western Blot for NRF2 and Target Gene (NQO1) Expression
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for the desired time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear extracts, use a commercial nuclear extraction kit for higher purity.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against NRF2 (note: NRF2 often runs higher than its predicted molecular weight, around 95-110 kDa[10]) or NQO1, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 2: ARE-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for 6-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Plot the fold change in luciferase activity relative to the vehicle-treated control.
Troubleshooting Guide
Caption: Troubleshooting decision tree for NRF2 activation experiments.
Q4: My Western blot for NRF2 shows no signal or a very weak signal after this compound treatment. What should I do?
A4: This is a common issue, as endogenous NRF2 levels can be low and its detection challenging.[10]
-
Confirm this compound Activity: Ensure your compound is active. Prepare fresh solutions and consider using a known NRF2 activator like sulforaphane or tBHQ as a positive control.[10]
-
Optimize Antibody: The specificity of the NRF2 antibody is critical. Many commercially available antibodies lack specificity.[10][11] Use a well-validated monoclonal antibody.
-
Check Molecular Weight: The biologically relevant form of NRF2 often migrates at 95-110 kDa, not its predicted ~68 kDa, due to post-translational modifications.[10] Bands at lower molecular weights could be non-specific or degradation products.
-
Increase Protein Load: Since basal NRF2 is rapidly degraded, you may need to load more protein (30-50 µg) on your gel.
-
Use Proteasome Inhibitor: As a positive control, treat cells with a proteasome inhibitor like MG-132 to artificially stabilize NRF2 and confirm your detection system is working.[10]
-
Enrich for Nuclear NRF2: Perform nuclear fractionation to enrich for activated, nuclear-translocated NRF2.
Q5: I see high background on my NRF2 Western blot. How can I reduce it?
A5: High background can obscure your signal.
-
Optimize Blocking: Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). You can also try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa).[10]
-
Adjust Antibody Concentrations: High primary or secondary antibody concentrations can lead to non-specific binding. Perform an antibody titration to find the optimal dilution.[10]
-
Increase Washing: Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies.[10]
Q6: My ARE-reporter assay shows a low signal-to-noise ratio after this compound treatment. How can I improve it?
A6:
-
Check Cell Line: Ensure your chosen cell line has a functional NRF2 pathway and low basal ARE activity.
-
Optimize Transfection: Poor transfection efficiency will lead to a weak signal. Optimize your transfection reagent-to-DNA ratio and cell density.
-
Verify Compound Activity: As with Western blotting, confirm the activity of your this compound stock.
-
Use a Positive Control: Include a known potent NRF2 activator (e.g., tBHQ) to confirm the responsiveness of your assay system.[10]
-
Increase Incubation Time: You may need to extend the treatment duration to allow for sufficient reporter protein accumulation. Perform a time-course experiment to determine the optimal endpoint.
References
- 1. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 8. raybiotech.com [raybiotech.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
S217879 stability and storage conditions
Welcome to the technical support center for S217879, a potent and selective activator of the NRF2 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway.[1][2] It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2] This disruption prevents the ubiquitination and subsequent proteasomal degradation of NRF2, allowing it to translocate to the nucleus. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to the upregulation of a wide range of cytoprotective and antioxidant enzymes, such as NQO1 and HMOX1.[1][3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions in both solid form and in solution. Please refer to the tables below for detailed storage recommendations. It is crucial to avoid repeated freeze-thaw cycles of stock solutions.[6]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For most cell-based assays, a stock solution of 10 mM is a common starting point. Ensure the compound is fully dissolved before making further dilutions in your experimental buffer or cell culture medium.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cellular toxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[7] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Stability and Storage Conditions
While detailed public data from forced degradation studies (e.g., exposure to acid, base, oxidation, light, and heat) for this compound are not available, the following tables summarize the recommended storage conditions based on supplier information to ensure the compound's integrity.
Table 1: Storage of Solid this compound
| Condition | Temperature | Duration |
| Solid Powder | -20°C | Up to 12 Months |
| Solid Powder | 4°C | Up to 6 Months |
Table 2: Storage of this compound in Solvent
| Solvent | Temperature | Duration |
| DMSO | -80°C | Up to 6 Months |
| DMSO | -20°C | Up to 1 Month |
NRF2 Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the NRF2 signaling pathway.
Caption: Mechanism of this compound-mediated NRF2 activation.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound.
ARE-Luciferase Reporter Gene Assay
This assay measures the activation of the NRF2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Experimental Workflow
Caption: Workflow for an ARE-luciferase reporter assay.
Methodology
-
Cell Seeding: Seed HepG2 cells stably expressing an ARE-luciferase reporter construct in a white, clear-bottom 96-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Overnight Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a positive control (e.g., sulforaphane) and a vehicle control (e.g., DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[8]
-
Luciferase Assay: After the incubation period, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if necessary. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC₅₀ value.
NRF2 Nuclear Translocation by Immunofluorescence
This method visualizes the movement of NRF2 from the cytoplasm to the nucleus upon treatment with this compound.
Methodology
-
Cell Culture: Seed U2OS or a similar cell line on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NRF2 overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NRF2.
NRF2 Target Gene Expression by qPCR
This protocol measures the mRNA levels of NRF2 target genes to confirm the functional activation of the pathway.
Methodology
-
Cell Treatment: Seed cells (e.g., HepG2) in a 6-well plate and treat with this compound for a specified time (e.g., 6-24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for NRF2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[3][4][5]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Troubleshooting Guide
Issue: Low or no activity of this compound in cell-based assays.
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration for your specific cell line and assay. |
| Incorrect Incubation Time | Optimize the treatment duration. NRF2 translocation can be rapid (within hours), while changes in gene and protein expression may require longer incubation times. |
| Cell Line Insensitivity | Ensure your chosen cell line has a functional NRF2 pathway. Some cell lines may have mutations that affect the pathway's responsiveness. |
| Poor Compound Solubility in Media | Ensure the final DMSO concentration is low (<0.5%) and that the compound is fully dissolved in the stock solution before diluting into the aqueous cell culture medium.[7] Precipitation in the final medium can significantly reduce the effective concentration. |
Issue: High background or off-target effects.
| Possible Cause | Suggested Solution |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects. |
| Solvent Toxicity | Ensure the final DMSO concentration is not toxic to your cells. Run a vehicle-only control to assess the effect of the solvent on cell viability and the assay readout.[7] |
| Promiscuous Activation | Some small molecules can act as non-specific activators.[10][11] Consider testing this compound in a counter-screen or with a structurally unrelated NRF2 activator to confirm the specificity of the observed effects. |
Issue: Precipitation of this compound in cell culture medium.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | Prepare the final dilution of this compound in pre-warmed cell culture medium just before adding it to the cells. Gently mix the medium after adding the compound. |
| Interaction with Media Components | Some components of complex cell culture media can interact with small molecules and cause precipitation. If precipitation is a persistent issue, consider using a simpler, serum-free medium for the duration of the treatment, if compatible with your cells. |
| High Final Concentration | Avoid using excessively high concentrations of this compound that exceed its solubility limit in the aqueous medium. |
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 3. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution of small molecule enzyme activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results with S217879
Welcome to the technical support center for S217879, a potent and selective NRF2 activator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a highly potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] Its mechanism of action involves binding to the Kelch domain of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1][4] This binding disrupts the KEAP1-NRF2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of NRF2.[1][4] Consequently, stabilized NRF2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiates the transcription of a wide range of cytoprotective and antioxidant enzymes.[5][6]
Q2: What are the primary research applications for this compound?
This compound is primarily used in research related to conditions driven by oxidative stress and inflammation. It has been extensively studied in preclinical models of non-alcoholic steatohepatitis (NASH) and liver fibrosis, where it has been shown to reduce disease progression.[5][7][8][9] Other potential research areas include neurodegenerative diseases, cardiovascular diseases, and cancer, where NRF2 activation is considered a therapeutic strategy.
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid powder at -20°C for up to three years.[10] In solvent, it can be stored at -80°C for up to six months.[10]
Troubleshooting Inconsistent Results
Problem 1: Lower than expected NRF2 activation or target gene expression.
| Potential Cause | Troubleshooting Suggestion |
| Compound Solubility Issues | Ensure this compound is fully dissolved in DMSO before diluting in culture medium. Visually inspect the stock solution for any precipitation. Consider a brief sonication to aid dissolution. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Inadequate Treatment Time | NRF2 activation involves nuclear translocation and gene transcription, which are time-dependent processes. For Nqo1 gene expression in human peripheral blood mononuclear cells (hPBMCs), a 6-hour treatment has been shown to be effective.[1][5] Optimize the treatment duration for your specific cell type and endpoint. |
| Cell Line Variability | Different cell lines may have varying levels of KEAP1 and NRF2, and different sensitivities to NRF2 activators. Use a cell line known to have a responsive NRF2 pathway (e.g., HepG2, U2OS).[5] If using a new cell line, perform a dose-response curve to determine the optimal concentration. |
| Incorrect Dosage | The effective concentration of this compound is in the nanomolar range for many cell-based assays.[1][5] Carefully verify your dilution calculations. Perform a dose-response experiment to confirm the EC50 in your experimental system. |
| Assay Sensitivity | The method used to measure NRF2 activation may not be sensitive enough. For direct measurement of NRF2 activation, consider a nuclear translocation assay or an ARE-luciferase reporter assay.[5][6] For downstream effects, quantitative PCR (qPCR) for NRF2 target genes (e.g., NQO1, GCLC, GCLM) is a reliable method. |
Problem 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. Variations in cell number can significantly impact the response to treatment. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of multi-well plates for critical experiments. Fill these wells with sterile PBS or culture medium. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Fluctuations in Incubator Conditions | Maintain stable temperature, humidity, and CO2 levels in the cell culture incubator, as fluctuations can affect cell health and responsiveness. |
Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) to KEAP1 | - | 4.15 nM | [1] |
| EC50 for NRF2 Translocation | U2OS | 23 nM | [5] |
| EC50 for ARE-driven Transcription | HepG2 | 18 nM | [1][5] |
| EC50 for Nqo1 Gene Expression | hPBMCs | 16 nM | [1][5] |
| IC50 for LPS-induced IL-1β secretion | hPBMCs | <30 nM | [5] |
| IC50 for LPS-induced MCP-1 secretion | hPBMCs | <30 nM | [5] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) NASH Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Liver Hydroxyproline | Vehicle | 0.12 ± 0.017 µg/mg liver | [11] |
| This compound (30 mg/kg, PO, QD) | 0.06 ± 0.014 µg/mg liver | [11] | |
| Alanine Aminotransferase (ALT) | Vehicle | ~150 U/L | [11] |
| This compound (30 mg/kg, PO, QD) | ~75 U/L | [11] | |
| Aspartate Aminotransferase (AST) | Vehicle | ~200 U/L | [11] |
| This compound (30 mg/kg, PO, QD) | ~100 U/L | [11] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in activating the NRF2 signaling pathway.
Caption: Mechanism of this compound-mediated NRF2 pathway activation.
Experimental Protocols
1. In Vitro NRF2/ARE Reporter Gene Assay
This protocol is adapted from methodologies used to assess NRF2 activation in cell-based systems.[5][6]
-
Cell Line: HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-driven luciferase reporter construct.
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Replace the culture medium with the this compound dilutions or vehicle control. Incubate for 18-24 hours.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) to account for any cytotoxic effects. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
2. In Vitro Quantitative PCR (qPCR) for NRF2 Target Gene Expression
This protocol outlines the measurement of NRF2 target gene induction.
-
Cell Line: Human peripheral blood mononuclear cells (hPBMCs) or a relevant cell line of interest.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare this compound dilutions in culture medium as described above.
-
Treatment: Treat cells with this compound or vehicle control for a predetermined time (e.g., 6 hours for Nqo1 in hPBMCs).[5]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for your NRF2 target gene of interest (e.g., NQO1, GCLC, GCLM) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow for In Vitro qPCR
Caption: Workflow for assessing NRF2 target gene expression by qPCR.
References
- 1. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: S217879 Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S217879 in cell culture, with a focus on minimizing potential cytotoxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture?
A1: this compound is a highly potent NRF2 activator. For most cell lines, including HepG2 and U2OS, the effective concentration (EC50) for NRF2 activation is in the low nanomolar range, typically between 16-23 nM.[1] It is recommended to perform a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific cell type and experimental endpoint.
Q2: I am observing unexpected cell death after treating with this compound. What could be the cause?
A2: While this compound is highly selective, off-target effects or compound-specific stress can occur at high concentrations or with prolonged exposure.[2] Consider the following:
-
Concentration: Are you using a concentration significantly higher than the reported EC50 values?
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).
-
Cell Health: Pre-existing stress in your cell culture can sensitize cells to drug treatment. Ensure your cells are healthy and not overly confluent before adding the compound.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
Q3: How can I assess if this compound is causing cytotoxicity in my cell culture?
A3: Several standard assays can be used to quantify cytotoxicity. The most common are the MTT assay, which measures metabolic activity, and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.[3]
Q4: What are some general strategies to minimize potential drug-induced toxicity in my experiments?
A4: To minimize the risk of cytotoxicity, consider the following:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired biological effect.
-
Use Healthy Cells: Always start your experiments with healthy, sub-confluent cells.
-
Incorporate Proper Controls: Include untreated and vehicle-treated controls in all experiments.
-
Consider Serum Concentration: Some assays may require serum-free or low-serum media. Be aware that this can sometimes induce cell stress.
Troubleshooting Guides
Issue 1: High background signal in cytotoxicity assays.
| Possible Cause | Solution |
| Medium Components: Phenol red or other components in the culture medium may interfere with colorimetric or fluorometric readings. | Use phenol red-free medium for the assay. Test your medium for reactivity with the assay reagents. |
| Reagent Contamination: Contamination of assay reagents or culture medium. | Use fresh, sterile reagents and medium. |
| High Cell Density: Too many cells can lead to high background signals in assays like the LDH assay. | Optimize cell seeding density for your specific assay. |
Issue 2: Inconsistent results between replicate wells.
| Possible Cause | Solution |
| Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentration. | Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to maintain humidity. |
| Improper Mixing: Uneven distribution of this compound in the wells. | Gently mix the plate after adding the compound. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell-based assays as reported in the literature.
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 | ARE Reporter Gene Activation | EC50 | 18 nM | [1] |
| U2OS | NRF2 Translocation | EC50 | 23 nM | [1] |
| hPBMCs | Nqo1 Gene Expression | EC50 | 16 nM | [1] |
| HepG2 | H2O2-stimulated ROS production | Concentration | 1 µM (overnight) | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for cytotoxicity.
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Interpreting unexpected phenotypes with S217879 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S217879. The information provided is intended to assist in the interpretation of unexpected phenotypes and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2][3][4] It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2][5] Specifically, this compound binds to the Kelch domain of KEAP1, preventing it from targeting NRF2 for ubiquitination and subsequent proteasomal degradation.[1][5] This leads to the accumulation of NRF2, its translocation to the nucleus, and the subsequent transcription of antioxidant and cytoprotective genes.[3][6]
Q2: What are the expected therapeutic effects of this compound?
A2: Based on preclinical studies, this compound is being investigated for the treatment of non-alcoholic steatohepatitis (NASH) and associated liver fibrosis.[2][3][4] Expected therapeutic effects include the reduction of hepatic steatosis, inflammation, and fibrosis.[2][7] It has been shown to decrease the NAFLD Activity Score (NAS) and reduce liver triglyceride content in mouse models of NASH.[2][3] Furthermore, this compound treatment leads to the upregulation of NRF2 target genes, such as Nqo1, and a reduction in markers of liver injury and fibrosis like αSMA and Col1A1.[2]
Q3: Are there any known off-target effects of this compound?
A3: this compound is designed as a highly selective NRF2 activator to minimize the off-target effects seen with previous generations of NRF2 activators, which were often electrophilic and could react with multiple proteins.[3][6][8] this compound is a non-covalent inhibitor of the KEAP1-NRF2 protein-protein interaction, which contributes to its high selectivity.[6] While comprehensive off-target profiling is ongoing, preliminary safety studies have not revealed major toxicities.[3]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Issue 1: Observation of Increased Liver Weight or Hepatomegaly
Q: We treated our animal models with this compound and observed a significant increase in liver weight. Is this an indication of hepatotoxicity?
A: Not necessarily. A small but significant increase in liver weight, consistent with hepatocellular hypertrophy, has been reported in preclinical studies with this compound and other potent NRF2 activators.[3][6][8] This is thought to be a potential adaptive response to the sustained activation of NRF2. It is important to distinguish this from hepatotoxicity by assessing markers of liver damage.
Troubleshooting Steps:
-
Assess Liver Function and Injury Markers: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). In published studies, this compound treatment was associated with a reduction in ALT and AST levels, indicating an improvement in liver injury despite the increase in liver weight.[8]
-
Histological Examination: Perform a thorough histological analysis of liver tissue. Look for signs of hepatocellular hypertrophy (increased cell size) rather than indicators of toxicity such as necrosis, apoptosis, or significant inflammatory infiltration.
-
Evaluate NRF2 Target Gene Expression: Confirm robust activation of the NRF2 pathway by measuring the mRNA levels of target genes like Nqo1 and Hmox1 in liver tissue via qPCR. This will help correlate the observed phenotype with the drug's mechanism of action.
Quantitative Data Summary
Table 1: Effect of this compound on Nqo1 Gene Expression in Human PBMCs
| This compound Concentration | EC50 (nM) |
| Varies | 16 |
Data from in vitro study on human peripheral blood mononuclear cells (PBMCs) after 6 hours of treatment.[1]
Table 2: Effect of this compound on NAFLD Activity Score (NAS) and Liver Fibrosis in DIO NASH Mice
| Treatment Group | Dose | Duration | Outcome |
| Vehicle | - | 8 weeks | - |
| This compound | 30 mg/kg, PO, QD | 8 weeks | Significant reduction in NAS and liver fibrosis |
Data from a diet-induced obesity (DIO) NASH mouse model.[8]
Key Experimental Protocols
1. Quantification of NRF2 Target Gene Expression (Nqo1) by qPCR
-
Objective: To confirm target engagement of this compound in liver tissue.
-
Methodology:
-
Harvest liver tissue from vehicle and this compound-treated animals and snap-freeze in liquid nitrogen.
-
Extract total RNA from approximately 30 mg of tissue using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using a TaqMan or SYBR Green-based assay with primers specific for Nqo1 and a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
2. Histological Assessment of Liver Fibrosis
-
Objective: To evaluate the anti-fibrotic efficacy of this compound.
-
Methodology:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red (PSR) to visualize collagen fibers.
-
Perform immunohistochemistry (IHC) for fibrosis markers such as alpha-smooth muscle actin (αSMA) and Collagen Type I, Alpha 1 (Col1A1).
-
Capture images of stained sections using a light microscope.
-
Quantify the positive stained area for each marker using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Mechanism of action of this compound in activating the NRF2 pathway.
Caption: Troubleshooting workflow for interpreting increased liver weight with this compound.
References
- 1. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific targeting of the NRF2/β-TrCP axis promotes beneficial effects in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: S217879 Vehicle Control Selection for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and troubleshooting vehicle controls for in vivo studies with the NRF2 activator, S217879.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: Based on published preclinical studies, a 1% solution of hydroxyethyl cellulose (HEC) in water has been successfully used as a vehicle for the oral gavage of this compound in mice.[1] This vehicle is suitable for creating a suspension of the hydrophobic compound for consistent administration.
Q2: What are the key physicochemical properties of this compound to consider for vehicle selection?
A2: this compound is a poorly water-soluble compound. Its key properties are:
-
Molecular Weight: 578.64 g/mol
-
Formula: C29H30N4O7S
-
Solubility: Soluble in DMSO (10 mM), but has low aqueous solubility.
This low aqueous solubility necessitates the use of a suspension or a solubilizing vehicle for in vivo oral administration.
Q3: Can I use other vehicles for this compound administration?
A3: While 1% HEC is a documented vehicle, other options commonly used for poorly soluble compounds in oral gavage studies with mice could be considered. These include:
-
0.5% Methylcellulose (MC)
-
Saline with a co-solvent system (e.g., DMSO, PEG300, Tween-80), though the concentration of organic solvents should be minimized to avoid toxicity.
-
Corn oil (for highly lipophilic compounds).
It is crucial to conduct a small pilot study to assess the stability of the this compound formulation and the tolerability of the chosen vehicle in your specific animal model before commencing a large-scale experiment.
Q4: How can the vehicle control impact the results of my in vivo study?
A4: The vehicle control is critical for differentiating the pharmacological effects of this compound from any biological effects of the vehicle itself. Some vehicles can have intrinsic biological effects, such as inflammation or changes in gut motility, which could confound the interpretation of your results. Therefore, a vehicle-only control group is an essential part of the experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Poor dispersion of the compound. - Inadequate mixing. - Saturation of the vehicle. | - Ensure proper wetting of the this compound powder with a small amount of vehicle before bringing it to the final volume. - Use a homogenizer or sonicator to create a uniform suspension. - Continuously stir the suspension during dosing to maintain homogeneity. |
| Difficulty in administering the formulation via oral gavage | - High viscosity of the vehicle. - Clogging of the gavage needle. | - If using HEC or MC, ensure the concentration is not too high. You may test a lower concentration (e.g., 0.5% HEC). - Use a gavage needle with a slightly larger gauge. - Ensure the suspension is uniform and free of large aggregates. |
| Adverse effects in animals in the vehicle control group (e.g., weight loss, lethargy) | - Vehicle intolerance or toxicity. - Stress from the gavage procedure. | - Reduce the concentration of any organic co-solvents (e.g., DMSO) to the lowest possible level. - Consider an alternative, better-tolerated vehicle. - Refine the oral gavage technique to minimize animal stress. Ensure technicians are well-trained. |
| High variability in experimental results | - Inconsistent dosing due to an inhomogeneous suspension. - Variable stress response to the gavage procedure. | - Ensure the formulation is a homogenous suspension and is well-mixed before each administration. - Standardize the gavage procedure, including the time of day and animal handling, to minimize variability in stress responses. |
Data Presentation
Table 1: Comparison of Common Vehicles for Oral Administration of Poorly Soluble Compounds
| Vehicle | Composition | Suitability for this compound (Inferred) | Advantages | Disadvantages |
| 1% Hydroxyethyl Cellulose (HEC) | 1% HEC in sterile water | Documented and suitable | Generally well-tolerated; forms stable suspensions. | Can be viscous; requires careful preparation to avoid clumps. |
| 0.5% Methylcellulose (MC) | 0.5% MC in sterile water | Likely suitable | Widely used; forms stable suspensions; generally inert. | Can be viscous; may affect gut motility in some cases. |
| Saline + Co-solvents | e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in saline | Potentially suitable (with caution) | Can achieve a true solution, improving bioavailability. | Higher risk of vehicle-induced toxicity and side effects. |
| Corn Oil | 100% Corn Oil | Potentially suitable | Good for highly lipophilic compounds; generally well-tolerated. | May influence lipid metabolism; not suitable for all compounds. |
Experimental Protocols
Protocol for Preparation of 1% HEC Vehicle for Oral Gavage
Materials:
-
Hydroxyethyl cellulose (HEC) powder
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Weighing: Accurately weigh 1 gram of HEC powder for every 100 mL of vehicle to be prepared.
-
Dispersion: While vigorously stirring the sterile water with a magnetic stirrer, slowly sprinkle the HEC powder into the vortex. This prevents the formation of clumps.
-
Hydration: Continue stirring until the HEC is fully hydrated and the solution becomes clear and viscous. This may take several hours at room temperature or can be expedited by gentle heating (do not boil).
-
Storage: Store the prepared 1% HEC solution in a sterile, sealed container at 4°C. The solution is typically stable for up to one week.
-
Formulation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
In a sterile mortar, add a small volume of the 1% HEC vehicle to the this compound powder and triturate to form a smooth paste. This ensures proper wetting of the compound.
-
Gradually add the remaining 1% HEC vehicle while continuously mixing to achieve the desired final concentration.
-
For a more uniform suspension, use a homogenizer or sonicator.
-
Always mix the suspension thoroughly before each administration.
-
Mandatory Visualization
Caption: this compound Mechanism of Action via the NRF2 Signaling Pathway.
Caption: Experimental Workflow for this compound Vehicle Selection.
References
Technical Support Center: Optimizing Oral Bioavailability of Ensitrelvir (S-217622) in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 3CL protease inhibitor, ensitrelvir (formerly S-217622). While ensitrelvir is reported to have favorable oral bioavailability, particularly when formulated as a fumaric acid cocrystal, this guide addresses potential challenges and experimental variables that could lead to suboptimal or inconsistent results in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiment with S-217622 showed lower-than-expected efficacy. Could this be related to its bioavailability?
A1: While published studies indicate favorable bioavailability for S-217622, suboptimal in vivo efficacy can indeed be linked to issues in drug exposure.[1][2] Several factors during your experiment could be responsible:
-
Improper Formulation: S-217622 has low aqueous solubility in its free form.[2][3][4] Effective oral administration requires a proper formulation to enhance solubility and dissolution. The use of a fumaric acid cocrystal of ensitrelvir has been shown to significantly improve its dissolution and permeation.[2][3][4]
-
Incorrect Vehicle: For preclinical studies, S-217622 is often administered as a suspension. A common and effective vehicle is a 0.5% (w/v) methylcellulose (MC) solution.[5] Using an inappropriate vehicle can lead to poor suspension, inaccurate dosing, and reduced absorption.
-
Administration Technique: Errors in oral gavage, such as incorrect placement of the feeding tube or leakage of the administered dose, can drastically reduce the amount of drug that reaches the gastrointestinal tract for absorption.
-
Animal Model Specifics: Pharmacokinetic parameters can vary between species. Factors such as gastrointestinal pH, transit time, and metabolic differences in your specific animal model could influence absorption.
Q2: What is the recommended formulation for S-217622 in oral animal studies?
A2: To overcome the low solubility of the base compound, a cocrystal of ensitrelvir with fumaric acid is the recommended active pharmaceutical ingredient (API) as it demonstrates excellent solubility and stability.[2] For laboratory-scale experiments, if using the base compound, it should be suspended in a suitable vehicle. Studies have successfully used a 0.5% methylcellulose (MC) solution for oral administration in mice.[5]
Q3: Are there known issues with S-217622 being an efflux transporter substrate that might limit its absorption?
A3: S-217622 is an in vitro substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). However, in vivo studies in mice indicate that the involvement of these efflux transporters in its oral absorption is minimal. The absence of BCRP had no significant effect on plasma exposure, while the absence of P-gp resulted in a less than twofold increase in the area under the plasma concentration-time curve (AUC), suggesting a low risk of P-gp limiting oral absorption in humans.[6]
Q4: How does food intake affect the bioavailability of S-217622?
A4: In human clinical studies, food intake was found to delay the time to maximum plasma concentration (Tmax) and reduce the Cmax of ensitrelvir. However, it did not have a clinically meaningful impact on the total exposure (AUC).[7][8][9][10][11] This suggests that S-217622 can be administered without food restrictions. For animal studies, it is standard practice to administer the compound after a period of fasting to ensure consistency, unless the experimental design specifically aims to investigate the effects of food.
Quantitative Data: Pharmacokinetics in Animal Models
The following tables summarize the pharmacokinetic parameters of S-217622 (ensitrelvir) observed in various animal models.
Table 1: Pharmacokinetic Parameters of S-217622 in Syrian Hamsters After a Single Oral Dose.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| 10 | 1,840 | 2.67 | 11,600 | 3.43 |
| 30 | 9,920 | 1.33 | 59,500 | 4.46 |
| 100 | 50,600 | 0.50 | 258,000 | 4.14 |
Data sourced from Sasaki et al., Science Translational Medicine.[1]
Table 2: Estimated Pharmacokinetic Parameters of S-217622 in SARS-CoV-2-Infected BALB/c Mice.
| Dosing Regimen (mg/kg) | Cmax (µg/mL) | AUC₀₋₄₈ (µg·h/mL) | C₄₈ₕ (µg/mL) |
| 32 (single dose) | 4.95 | 39.4 | 0.00 |
| 64 (single dose) | 9.90 | 78.7 | 0.00 |
| 16 (once daily) | 2.48 | 44.8 | 2.01 |
| 32 (once daily) | 4.95 | 89.6 | 4.02 |
| 8 (twice daily) | 1.24 | 46.0 | 2.63 |
| 16 (twice daily) | 2.48 | 91.9 | 5.26 |
| 8 (thrice daily) | 1.24 | 64.9 | 4.29 |
Parameters were estimated from previously reported plasma concentration data.[5]
Experimental Protocols
Protocol 1: Oral Administration of S-217622 in Mice
This protocol describes the preparation and oral administration of an S-217622 suspension for in vivo efficacy studies.
-
Preparation of Vehicle:
-
Prepare a 0.5% (w/v) methylcellulose (MC) solution in sterile, purified water.
-
Mix thoroughly until a clear, homogeneous solution is formed.
-
-
Preparation of S-217622 Suspension:
-
Weigh the required amount of S-217622 (or its fumaric acid cocrystal form) based on the desired dose (e.g., mg/kg) and the number of animals.
-
Levigate the powder with a small amount of the 0.5% MC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. Ensure the suspension is uniform before each administration.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to determine the precise dosing volume (typically 5-10 mL/kg).[12]
-
Select an appropriate gavage needle (e.g., 18-20 gauge for adult mice) with a rounded tip to prevent injury.[12][13]
-
Measure the needle length from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[13][14]
-
Securely restrain the mouse in a vertical position to straighten the path to the esophagus.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus. The needle should pass smoothly without force.[13]
-
Administer the calculated volume of the S-217622 suspension slowly.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing.[12]
-
Protocol 2: Quantification of SARS-CoV-2 Viral Load in Hamster Lungs
This protocol outlines the steps for determining viral titers in the lung tissue of infected hamsters.
-
Tissue Collection:
-
At the designated time point post-infection, euthanize the hamster using an approved method.
-
Aseptically collect the lungs and weigh them.
-
-
Tissue Homogenization:
-
Place the lung tissue in a sterile tube containing a known volume of appropriate medium (e.g., Eagle's Minimum Essential Medium).
-
Homogenize the tissue using a mechanical homogenizer or bead beater until no visible tissue fragments remain.
-
Centrifuge the homogenate at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for viral load analysis.
-
-
Viral Titer Determination (TCID₅₀ Assay):
-
Prepare serial 10-fold dilutions of the lung homogenate supernatant.
-
Seed susceptible cells (e.g., VeroE6/TMPRSS2 cells) in a 96-well plate.[1]
-
Inoculate the cells with the serial dilutions of the supernatant.
-
Incubate the plate at 37°C with 5% CO₂ and monitor for the development of cytopathic effect (CPE) for 3-5 days.
-
Calculate the 50% tissue culture infectious dose (TCID₅₀) per gram of lung tissue using a statistical method such as the Reed-Muench method.
-
-
Viral RNA Quantification (RT-qPCR):
-
Extract viral RNA from the lung homogenate supernatant using a commercial RNA extraction kit.
-
Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific to a SARS-CoV-2 gene (e.g., N gene).
-
Use a standard curve of a known quantity of viral RNA to quantify the number of viral RNA copies per gram of lung tissue.
-
Visualizations
Caption: Mechanism of action of Ensitrelvir (S-217622).
Caption: Workflow for in vivo evaluation of S-217622.
References
- 1. S-217622, a SARS-CoV-2 main protease inhibitor, decreases viral load and ameliorates COVID-19 severity in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocrystallization Enables Ensitrelvir to Overcome Anomalous Low Solubility Caused by Strong Intermolecular Interactions between Triazine–Triazole Groups in Stable Crystal Form | CoLab [colab.ws]
- 4. Cocrystallization Enables Ensitrelvir to Overcome Anomalous Low Solubility Caused by Strong Intermolecular Interactions between Triazine-Triazole Groups in Stable Crystal Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal Involvement of P-gp and BCRP in Oral Absorption of Ensitrelvir, An Oral SARS-CoV-2 3C-like Protease Inhibitor, in a Non-Clinical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.fsu.edu [research.fsu.edu]
Technical Support Center: Validating S217879 Target Engagement in New Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the target engagement of S217879 in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2][3] It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][3][4] Specifically, this compound binds to the Kelch domain of KEAP1, preventing the ubiquitination and subsequent proteasomal degradation of NRF2.[1] This leads to the accumulation of NRF2, its translocation to the nucleus, and the subsequent transcription of antioxidant response element (ARE)-driven genes.[2]
Q2: What is the primary cellular target of this compound?
The primary cellular target of this compound is the Kelch-like ECH-associated protein 1 (KEAP1).[1] this compound has been shown to be highly selective for KEAP1, with minimal off-target activity observed in broad selectivity panels.[1][2]
Q3: What are the expected downstream effects of this compound treatment in a responsive cell line?
Successful target engagement of this compound in a responsive cell line should result in:
-
Increased nuclear translocation of NRF2.[2]
-
Increased expression of NRF2-target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[2][4]
-
Increased antioxidant capacity and reduced reactive oxygen species (ROS) production.[1]
-
Inhibition of inflammatory responses, such as LPS-induced cytokine release.[1]
Q4: Which cell lines have been previously used to validate this compound target engagement?
Published studies have demonstrated this compound activity in the following cell lines:
-
U2OS cells: Used to demonstrate concentration-dependent NRF2 translocation.[2]
-
HepG2 cells: Used to show activation of ARE-driven transcription and reduction of H2O2-stimulated ROS production.[1][2]
-
Primary human peripheral blood mononuclear cells (hPBMCs): Used to demonstrate increased Nqo1 gene expression and inhibition of LPS-induced cytokine release.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise when validating this compound target engagement in a new cell line.
| Problem | Potential Cause | Suggested Solution |
| No or low NRF2 nuclear translocation observed. | Low KEAP1 or NRF2 expression in the new cell line. | Confirm the expression levels of KEAP1 and NRF2 in your cell line of interest via Western blot or qPCR. Compare to a positive control cell line (e.g., U2OS). |
| Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment. Based on published data, concentrations between 10 nM and 1 µM and incubation times of 1 to 6 hours are a good starting point.[1][2] | |
| Issues with immunofluorescence protocol. | Optimize your immunofluorescence protocol, including antibody concentration, fixation, and permeabilization steps. Ensure the NRF2 antibody is validated for this application. | |
| No induction of NRF2 target genes (e.g., NQO1). | The new cell line may have a compromised NRF2 signaling pathway. | Treat cells with a known NRF2 activator (e.g., sulforaphane) as a positive control to confirm the integrity of the pathway. |
| Incorrect qPCR primer design or assay conditions. | Validate your qPCR primers for specificity and efficiency. Ensure optimal annealing temperature and other PCR conditions. | |
| Cell line-specific differences in gene regulation. | Investigate the expression of other NRF2 target genes (e.g., HO-1, GCLC) to determine if the response is specific to NQO1. | |
| High background in reporter assays (e.g., ARE-luciferase). | Leaky promoter in the reporter construct. | Use a reporter construct with a minimal promoter to reduce basal activity. |
| High endogenous NRF2 activity in the cell line. | Select a cell line with lower basal NRF2 activity or use a serum-starvation period before treatment to reduce background. | |
| Cell toxicity observed at effective concentrations. | The new cell line may be particularly sensitive to NRF2 activation or have off-target sensitivities. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (CC50) and ensure you are working below this concentration. Consider using a different cell line if toxicity is unavoidable at effective doses. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. This can serve as a benchmark when validating the compound in new cell lines.
| Parameter | Assay | Value | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) for KEAP1 Kelch domain | 4.15 nM | [1] |
| EC50 for Nqo1 gene expression | hPBMCs | 16 nM | [1] |
| EC50 for ARE reporter gene activation | HepG2 cells | 18 nM | [1] |
Experimental Protocols
1. NRF2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Plate your chosen cell line on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Staining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against NRF2. Following washes, incubate with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NRF2 translocation.
2. NRF2 Target Gene Expression Analysis (qPCR)
-
Cell Seeding and Treatment: Plate cells in a multi-well plate and treat with this compound and a vehicle control as described above.
-
RNA Extraction and cDNA Synthesis: Lyse the cells and extract total RNA using a commercially available kit. Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using validated primers for NRF2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Signaling Pathway and Workflow Diagrams
Caption: this compound disrupts the KEAP1-NRF2 interaction, leading to NRF2 nuclear translocation and target gene expression.
Caption: A stepwise experimental workflow for validating this compound target engagement in a new cell line.
References
- 1. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of S217879 and Other NRF2 Activators for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor Erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, representing a key therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation. A growing number of small molecule activators of the NRF2 pathway have been identified, each with distinct mechanisms and potencies. This guide provides a comprehensive comparison of S217879, a novel NRF2 activator, with other well-established activators such as Bardoxolone methyl and Sulforaphane.
Mechanism of Action: Disrupting the KEAP1-NRF2 Interaction
Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Many NRF2 activators, including the electrophilic compounds Bardoxolone methyl and Sulforaphane, function by covalently modifying cysteine residues on KEAP1. This modification induces a conformational change in KEAP1, disrupting its interaction with NRF2 and leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes.
This compound, however, operates through a distinct, non-covalent mechanism. It is a highly potent and selective small molecule that directly binds to the Kelch domain of KEAP1, physically blocking the protein-protein interaction between KEAP1 and NRF2.[1] This targeted disruption leads to robust activation of the NRF2 pathway.
Quantitative Comparison of NRF2 Activator Potency
The efficacy of NRF2 activators can be quantitatively assessed through various in vitro assays. The following table summarizes key potency metrics for this compound and other prominent NRF2 activators. It is important to note that direct comparisons of potency can be influenced by variations in experimental systems and cell types used across different studies.
| Activator | Target/Mechanism | Assay System | Potency (EC50 / Kd) |
| This compound | KEAP1-NRF2 Interaction Disruptor | Surface Plasmon Resonance (SPR) | Kd = 4.15 nM |
| ARE-Luciferase Reporter | EC50 = 18 nM | ||
| Nqo1 Gene Expression | EC50 = 16 nM | ||
| Bardoxolone methyl | KEAP1 Cysteine Modifier | ARE-Luciferase Reporter / Target Gene Expression | Potent activator; specific EC50 varies by assay and cell type |
| Sulforaphane | KEAP1 Cysteine Modifier | ARE-Luciferase Reporter / Target Gene Expression | Potent activator; reported to be more potent than curcumin and resveratrol |
| Dimethyl Fumarate (DMF) | KEAP1 Cysteine Modifier | ARE-Luciferase Reporter / Target Gene Expression | Activator with EC50 values typically in the micromolar range |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of NRF2 activation and the common experimental approaches for its assessment, the following diagrams are provided.
Caption: NRF2 signaling pathway and points of intervention for activators.
Caption: Experimental workflow for evaluating NRF2 activator efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the NRF2 pathway by assessing the expression of a luciferase reporter gene under the control of ARE sequences.
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and transiently co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the NRF2 activator (e.g., this compound) or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 24 hours).
-
-
Luciferase Activity Measurement:
-
Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control.
-
EC50 values are determined by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Nqo1 Gene Expression Analysis by RT-qPCR
This assay quantifies the mRNA levels of Nqo1, a well-established downstream target of NRF2, to determine the extent of pathway activation.
-
Cell Culture and Treatment:
-
Human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
hPBMCs are treated with various concentrations of the NRF2 activator (e.g., this compound) or vehicle control for a specified time (e.g., 6 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, specific primers for Nqo1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization, and a SYBR Green master mix.
-
The thermal cycling conditions are optimized for the specific primers used.
-
-
Data Analysis:
-
The relative expression of Nqo1 mRNA is calculated using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
EC50 values are determined by plotting the fold change in gene expression against the logarithm of the compound concentration.
-
Conclusion
This compound is a highly potent and selective NRF2 activator that functions by directly disrupting the KEAP1-NRF2 protein-protein interaction. Quantitative in vitro data demonstrate its low nanomolar potency in activating the NRF2 pathway, as evidenced by both reporter gene and target gene expression assays. While direct, head-to-head comparative studies with other NRF2 activators under identical conditions are limited, the available data suggests that this compound is among the most potent NRF2 activators described to date. Its distinct, non-covalent mechanism of action may offer a different pharmacological profile compared to electrophilic activators like Bardoxolone methyl and Sulforaphane. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel NRF2 activators.
References
A Head-to-Head Comparison: S217879 Versus Bardoxolone Methyl in Preclinical NASH Models
For researchers and drug development professionals navigating the landscape of novel therapeutics for non-alcoholic steatohepatitis (NASH), a clear understanding of the comparative efficacy and mechanisms of action of emerging candidates is paramount. This guide provides an objective comparison of two promising Nrf2 activators, S217879 and bardoxolone methyl, based on available preclinical data in NASH models.
Both this compound and bardoxolone methyl target the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress, a key driver of NASH pathogenesis. However, their specific mechanisms of Nrf2 activation and the extent of their characterization in dedicated NASH models differ, influencing their potential therapeutic profiles.
Mechanism of Action: Targeting the Nrf2 Pathway
This compound is a potent and selective Nrf2 activator that functions by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1] This disruption allows Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.
Bardoxolone methyl is also a potent activator of the Nrf2 pathway.[2] In addition to Nrf2 activation, preclinical studies suggest that its hepatoprotective effects in NASH are also associated with the inhibition of macrophage infiltration.[2]
Preclinical Efficacy in NASH Models
This compound: Quantitative Efficacy Data
This compound has been evaluated in two well-established mouse models of NASH: the methionine- and choline-deficient diet (MCDD) model and the diet-induced obesity (DIO)-NASH model.[1][3] In both models, this compound demonstrated significant efficacy in mitigating key features of NASH.
Table 1: Summary of this compound Efficacy in NASH Mouse Models
| Parameter | Model | Dose | Treatment Duration | Key Findings |
| NAFLD Activity Score (NAS) | MCDD | 1 mg/kg/day (minimal effective dose) | 2 weeks | Dose-dependent reduction in NAS. |
| DIO-NASH | 30 mg/kg/day | 8 weeks | Significant reduction in NAS.[1] | |
| Liver Fibrosis | DIO-NASH | 30 mg/kg/day | 8 weeks | Significant reduction in liver fibrosis, confirmed by reduced αSMA and Col1A1 staining, and lower liver hydroxyproline levels.[1] |
| Liver Enzymes | DIO-NASH | 30 mg/kg/day | 8 weeks | Significant reduction in plasma ALT and AST levels. |
| Nrf2 Target Engagement | MCDD | 1 mg/kg/day | 2 weeks | Significant increase in liver Nqo1 mRNA levels. |
Bardoxolone Methyl: Efficacy in a MASH Model
It is important to note that in some clinical studies for other indications, bardoxolone methyl has been associated with an increase in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. This effect is considered by some to be a pharmacodynamic response related to Nrf2 activation rather than a sign of hepatotoxicity.
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the preclinical data.
This compound Experimental Protocol (DIO-NASH Model)
References
- 1. Bardoxolone methyl prevents insulin resistance and the development of hepatic steatosis in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bardoxolone Methyl Prevents High-Fat Diet-Induced Colon Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bardoxolone Methyl Prevents Fat Deposition and Inflammation in Brown Adipose Tissue and Enhances Sympathetic Activity in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S217879 and Sulforaphane: Nrf2 Activators in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: the synthetic, highly selective compound S217879, and the naturally derived isothiocyanate, sulforaphane. By objectively presenting their mechanisms of action, quantitative performance data, and detailed experimental protocols, this document aims to equip researchers with the critical information needed to evaluate these compounds for their therapeutic potential.
Mechanism of Action: A Tale of Two Nrf2 Activators
Both this compound and sulforaphane exert their primary biological effects by activating the Nrf2 signaling pathway, a master regulator of cellular antioxidant and detoxification responses. However, their modes of interaction with the key players in this pathway differ significantly.
This compound: The Selective Disruptor
This compound is a highly potent and selective small molecule designed to disrupt the protein-protein interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2] Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound binds with high affinity to the Kelch domain of KEAP1, the same domain that recognizes Nrf2.[1][2] This competitive binding prevents the KEAP1-mediated degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent transcription of a wide array of antioxidant and cytoprotective genes.[1] The high selectivity of this compound for KEAP1 minimizes off-target effects, a desirable characteristic for a therapeutic agent.[2]
Sulforaphane: The Potent but Pleiotropic Inducer
Sulforaphane, found in cruciferous vegetables like broccoli, is a potent activator of the Nrf2 pathway.[3] Its mechanism involves the covalent modification of specific cysteine residues on KEAP1.[4][5] This modification induces a conformational change in KEAP1, leading to the release of Nrf2 and its subsequent activation of the antioxidant response element (ARE) in the promoter region of target genes.[3]
Beyond Nrf2 activation, sulforaphane exhibits a broader range of biological activities. It has been shown to be an inhibitor of histone deacetylases (HDACs), which can lead to changes in gene expression related to cell cycle arrest and apoptosis.[6][7][8] Additionally, sulforaphane can inhibit the pro-inflammatory NF-κB signaling pathway.[9][10][11] This pleiotropic nature contributes to its diverse pharmacological effects but may also introduce complexities in terms of off-target effects compared to a highly selective compound like this compound.
Signaling Pathway Diagrams
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 3. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Sulforaphane - Cell-Logic - G.E.M.M Protocol [cell-logic.com.au]
- 10. Sulforaphane Inhibits TNF-α-Induced Adhesion Molecule Expression Through the Rho A/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Sulforaphane on NOD2 via NF-κB: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of S217879 for KEAP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a multitude of diseases, making KEAP1 an attractive therapeutic target. S217879 has emerged as a potent, non-covalent inhibitor of the KEAP1-NRF2 protein-protein interaction (PPI). This guide provides an objective comparison of this compound with other alternative non-covalent KEAP1 inhibitors, supported by available experimental data, to aid researchers in their selection of appropriate chemical probes and potential therapeutic candidates.
The NRF2-KEAP1 Signaling Pathway
Under basal conditions, KEAP1 acts as a substrate adaptor protein for the Cullin-3-based E3 ubiquitin ligase complex, targeting NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2. In response to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. Consequently, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes by binding to the Antioxidant Response Element (ARE). Non-covalent inhibitors of the KEAP1-NRF2 interaction, such as this compound, mimic the effect of endogenous stressors by directly competing with NRF2 for binding to the Kelch domain of KEAP1, thereby unleashing the protective NRF2 response.
Figure 1. The NRF2-KEAP1 Signaling Pathway and the Mechanism of Action of this compound.
Quantitative Comparison of KEAP1 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable non-covalent KEAP1-NRF2 PPI inhibitors. Direct comparison of selectivity is challenging due to the different screening panels and methodologies employed in the cited studies.
| Compound | Binding Affinity (to KEAP1) | Cellular Activity (NRF2 Activation) | Selectivity Profile |
| This compound | K_d_ = 4.15 nM (SPR) [1][2] | EC_50_ = 16 nM (Nqo1 induction in hPBMCs) [1][2] | No significant off-target binding observed in a panel of 110 targets at 10 µM [1][2][3] |
| KI-696 | K_i_ = 3-7 µM (literature), 71 µM (re-evaluated) | - | Not explicitly detailed |
| Cpd16 | K_i_ = 280 nM (FP)[4][5] | - | Not explicitly detailed |
| THIQ-based Inhibitor (cpd 57) | K_i_ = 13 nM (FP)[6] | - | Selective against a panel of 15 homologous proteins[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize the selectivity and potency of KEAP1 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay directly measures the binding kinetics and affinity between an inhibitor and the KEAP1 protein.
Figure 2. Workflow for Determining Binding Affinity using Surface Plasmon Resonance.
Methodology:
-
Immobilization: Recombinant human KEAP1 protein is immobilized on a sensor chip surface (e.g., a CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of the test compound (e.g., this compound) in a suitable running buffer (e.g., HBS-P) are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The change in the SPR signal, measured in response units (RU), is monitored in real-time during the association and dissociation phases. A reference flow cell is used to subtract non-specific binding.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).
ARE-Luciferase Reporter Assay for Cellular NRF2 Activation
This cell-based assay quantifies the ability of a compound to activate the NRF2 signaling pathway, leading to the transcription of genes regulated by the Antioxidant Response Element (ARE).
Methodology:
-
Cell Culture and Transfection: A suitable human cell line (e.g., HepG2) is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter with tandem repeats of the ARE.
-
Compound Treatment: Cells are seeded in a multi-well plate and treated with a range of concentrations of the test compound (e.g., this compound) for a specified incubation period (e.g., 16-24 hours).
-
Luciferase Assay: Following treatment, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression and thus NRF2 activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., untreated cells or a co-transfected Renilla luciferase). The concentration-response data is then used to calculate the EC_50_ value, representing the concentration of the compound that elicits a half-maximal response.
Discussion on Selectivity
This compound has demonstrated a remarkable selectivity profile. In a comprehensive screen against a panel of 110 diverse protein targets, including kinases, GPCRs, ion channels, and transporters, this compound exhibited no significant inhibitory or activating effects at a concentration of 10 µM, which is approximately 2400-fold higher than its binding affinity for KEAP1.[1][2][3] This high degree of selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, as it minimizes the likelihood of off-target effects and associated toxicities.
In comparison, while other non-covalent KEAP1 inhibitors have shown promising potency, their selectivity has often been assessed against smaller, more focused panels of proteins. For instance, a recently developed tetrahydroisoquinoline-based inhibitor was found to be selective against a panel of 15 homologous Kelch-domain-containing proteins.[6] While this demonstrates selectivity within a protein family, it is less comprehensive than the broad panel used to characterize this compound. The lack of extensive, publicly available selectivity data for many alternative compounds makes a direct, quantitative comparison challenging.
The high selectivity of this compound, coupled with its high potency, underscores its value as a superior tool for studying the biology of the KEAP1-NRF2 pathway and as a promising lead for the development of novel therapeutics for diseases driven by oxidative stress. Researchers should consider the depth of selectivity profiling when choosing a KEAP1 inhibitor for their studies, as this will directly impact the confidence with which experimental outcomes can be attributed to the modulation of the intended target.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 3. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
S217879: A Comparative Analysis of Cross-Reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S217879's interaction with its primary signaling pathway, NRF2, against its cross-reactivity with other key cellular signaling pathways. The information is supported by available experimental data to offer an objective performance assessment.
This compound is a potent and highly selective activator of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway.[1] It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1] This disruption allows NRF2 to translocate to the nucleus and initiate the transcription of a wide array of antioxidant and cytoprotective genes. This guide delves into the selectivity of this compound and its effects on other signaling cascades.
Primary Target Engagement and Potency
This compound demonstrates high-affinity binding to the Kelch domain of KEAP1 and potent activation of the NRF2 pathway in various cellular models. The key quantitative metrics for its primary target engagement are summarized in the table below.
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Kd) | 4.15 nM | Surface Plasmon Resonance (SPR) | Dissociation constant for this compound binding to the KEAP1 Kelch domain.[1] |
| NRF2 Activation (EC50) | 18 nM | HepG2 cells | Concentration for 50% maximal activation of an ARE-driven reporter gene.[1] |
| NRF2 Activation (EC50) | 23 nM | U2OS cells | Concentration for 50% maximal NRF2 translocation to the nucleus.[2] |
| NRF2 Target Gene Expression (EC50) | 16 nM | hPBMCs | Concentration for 50% maximal induction of Nqo1 gene expression.[1] |
Assessment of Off-Target Selectivity
A critical aspect of drug development is ensuring target specificity to minimize unintended effects. This compound has been profiled for its selectivity against a broad panel of off-targets.
Broad Selectivity Panel Screening
This compound was evaluated at a concentration of 10 µM against a comprehensive panel of 110 targets.[1] At this concentration, which is approximately 2,400 times its binding affinity (Kd) for KEAP1, this compound showed no significant activation or inhibition of any of the targets in the panel, highlighting its high degree of selectivity.[1] While the complete list of the 110 targets is not publicly detailed, this broad screening provides strong evidence for the specific action of this compound on the KEAP1-NRF2 pathway.
Cross-Reactivity with Other Signaling Pathways
Beyond broad panel screening, the functional effects of this compound on other signaling pathways, particularly those involved in inflammation and cellular homeostasis, have been investigated.
Inflammatory Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. In human peripheral blood mononuclear cells (hPBMCs), pretreatment with this compound led to a concentration-dependent inhibition of lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-6 (IL-6).[1]
Furthermore, RNA sequencing analyses in preclinical models of non-alcoholic steatohepatitis (NASH) revealed that treatment with this compound resulted in the marked inhibition of key signaling pathways that drive disease progression. These include:
-
Tumor Necrosis Factor-alpha (TNFα) Signaling
-
Interleukin-6 (IL-6) Signaling
-
Transforming Growth Factor-beta (TGF-β) Signaling
While specific IC50 values for the inhibition of these pathways by this compound are not currently available in the public domain, the qualitative evidence strongly suggests a functional cross-talk between NRF2 activation by this compound and the downregulation of these pro-inflammatory and pro-fibrotic pathways.
Autophagy
In addition to its effects on inflammatory pathways, this compound has been observed to enhance autophagy, a critical cellular process for the degradation and recycling of damaged cellular components.
Signaling Pathway Diagrams
To visualize the interactions of this compound, the following diagrams illustrate its primary mechanism of action and its influence on other signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KEAP1-NRF2 Binding Assay (Fluorescence Polarization)
This assay is designed to identify and characterize inhibitors of the KEAP1-NRF2 protein-protein interaction.
Principle: Fluorescence Polarization (FP) measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner. A fluorescently labeled NRF2 peptide (tracer) will have a low FP value. When bound to the larger KEAP1 protein, its tumbling rate slows, resulting in a higher FP value. A compound that disrupts this interaction will displace the tracer, leading to a decrease in the FP signal.
Materials:
-
Purified recombinant KEAP1 protein
-
Fluorescently labeled NRF2 peptide (e.g., FITC-labeled)
-
Assay Buffer (e.g., HEPES-based buffer with BSA)
-
This compound or other test compounds
-
384-well, black, non-binding microplates
-
Plate reader capable of fluorescence polarization measurements (Excitation: ~485 nm, Emission: ~535 nm for FITC)
Procedure:
-
Reagent Preparation:
-
Thaw KEAP1 protein and fluorescent NRF2 peptide on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of KEAP1 and the fluorescent NRF2 peptide in assay buffer at concentrations optimized for the assay window.
-
-
Assay Setup (in a 384-well plate):
-
Test Wells: Add test compound dilutions.
-
Positive Control (Maximum Polarization): Add assay buffer without the test compound.
-
Negative Control (Minimum Polarization): Add assay buffer and fluorescent NRF2 peptide, but no KEAP1 protein.
-
-
Reaction:
-
Add the KEAP1 and fluorescent NRF2 peptide mixture to the test and positive control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
NRF2 Transcriptional Activation Reporter Assay
This cell-based assay quantifies the ability of a compound to activate the NRF2 signaling pathway.
Principle: A reporter cell line (e.g., HepG2) is engineered to contain a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). When NRF2 is activated and translocates to the nucleus, it binds to the AREs and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of NRF2 activation.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NRF2 activator).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 12-24 hours) to allow for NRF2 activation and luciferase expression.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a measure of cell viability if necessary.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
LPS-Induced Cytokine Release Assay in Human PBMCs
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines from immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like monocytes and macrophages within a PBMC population. LPS stimulation leads to the production and release of various pro-inflammatory cytokines. The ability of a test compound to reduce the levels of these cytokines in the cell culture supernatant is a measure of its anti-inflammatory effect.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
96-well cell culture plates
-
ELISA kits or multiplex immunoassay kits for the cytokines of interest (e.g., IL-1β, IL-6, MCP-1)
-
Plate reader for ELISA or multiplex assay system
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash and resuspend the cells in complete RPMI medium.
-
Seed the PBMCs into a 96-well plate at a specified density.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add the compound dilutions to the cells and pre-incubate for a defined period (e.g., 1-4 hours).
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration known to induce a robust cytokine response.
-
Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
References
S217879: A Comparative Review of Preclinical Efficacy and Reproducibility Markers
A guide for researchers on the consistency of effects of the NRF2 activator S217879 across various experimental models.
This guide provides a comparative analysis of the available preclinical data on this compound, a novel, potent, and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Given the absence of direct multi-laboratory reproducibility studies, this document synthesizes findings from different experimental systems—ranging from molecular and cellular assays to animal models and human ex vivo tissues—to offer an objective assessment of the consistency of this compound's effects. This approach serves as an indirect measure of the reproducibility of its biological activity.
This compound is being investigated for its therapeutic potential in metabolic dysfunction-associated fatty liver disease (MAFLD), previously known as non-alcoholic steatohepatitis (NASH). Its mechanism of action involves disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2] This disruption allows NRF2 to translocate to the nucleus and activate the expression of a wide array of antioxidant and cytoprotective genes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings on this compound's potency and efficacy across different preclinical models. The data is primarily sourced from a comprehensive study by Seedorf et al. (2022) and a study on human precision-cut liver slices (PCLS).
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Assay | Value | Source |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 4.15 nM | [3] |
| NRF2 Activation (EC50) | ARE-luciferase reporter gene assay (HepG2 cells) | 18 nM | [3] |
| Target Gene Expression (EC50) | Nqo1 mRNA expression (human PBMCs) | 16 nM | [3] |
| Selectivity | Broad panel of 110 targets | No significant off-target binding at 10 µM | [3] |
Table 2: Efficacy of this compound in Animal Models of NASH
| Animal Model | Treatment | Key Findings | Source |
| Methionine and Choline-Deficient Diet (MCDD) Mice | 30 mg/kg, p.o., q.d. for 2 weeks | Dose-dependent reduction in NAFLD Activity Score (NAS) | [1][2][3] |
| Diet-Induced Obesity (DIO) NASH Mice | 30 mg/kg, p.o., q.d. | Significant reduction in NAS and liver fibrosis | [1][2][3] |
Table 3: Effects of this compound in Human Precision-Cut Liver Slices (PCLS) from MAFLD Patients
| Treatment | Key Findings | Source |
| 3 µM this compound for 2 days | - Upregulation of NRF2 target genes (NQO1, HMOX1)- Reduced triglyceride content- Reduced expression of inflammatory markers (IL-1β, IL-6, CCL2, CCL5, STING, ICAM-1, VCAM-1)- Reduced DNA damage and apoptosis- Inhibition of fibrogenesis markers | [4] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility and validity of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Assays
-
Surface Plasmon Resonance (SPR): Used to measure the binding affinity of this compound to the Kelch domain of KEAP1. This technique provides a quantitative measure of the drug-target interaction.[3]
-
ARE-Luciferase Reporter Gene Assay: Conducted in HepG2 cells to determine the functional activation of the NRF2 pathway. The assay measures the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[3]
-
Quantitative PCR (qPCR): Employed to measure the mRNA expression of NRF2 target genes, such as NQO1, in human peripheral blood mononuclear cells (PBMCs) and human PCLS to confirm target engagement.[3][4]
-
Cytokine Release Assay: Human PBMCs were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound to assess its anti-inflammatory effects by measuring the release of cytokines like IL-1β, MCP-1, and IL-6.[3]
Animal Models
-
Methionine and Choline-Deficient Diet (MCDD) Mouse Model: This is a widely used model to induce NASH-like symptoms. Mice were fed the MCDD, and this compound was administered orally once daily. The primary endpoint was the NAFLD Activity Score (NAS), which assesses steatosis, inflammation, and ballooning.[1][2]
-
Diet-Induced Obesity (DIO) NASH Mouse Model: This model more closely mimics the metabolic syndrome-associated NASH in humans. Mice were fed a high-fat, high-fructose diet to induce obesity and NASH. This compound was administered to assess its effects on established liver injury and fibrosis.[1][2]
Human Ex Vivo Model
-
Precision-Cut Liver Slices (PCLS): Liver tissue was obtained from patients with varying stages of MAFLD. The tissue was sliced into thin sections and cultured. This compound was added to the culture medium for 48 hours to evaluate its effects on steatosis, inflammation, and fibrosis markers in a human context.[4]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the KEAP1-NRF2 signaling pathway and the mechanism of action of this compound. Under normal conditions, KEAP1 targets NRF2 for proteasomal degradation. This compound binds to the Kelch domain of KEAP1, preventing its interaction with NRF2. This leads to the stabilization and nuclear translocation of NRF2, which then activates the transcription of antioxidant and cytoprotective genes.
Caption: Mechanism of action of this compound in the KEAP1-NRF2 signaling pathway.
Experimental Workflow for Evaluating NRF2 Activators
The diagram below outlines a general experimental workflow for the preclinical evaluation of NRF2 activators like this compound, based on the methodologies identified in the literature.
Caption: General experimental workflow for the preclinical evaluation of NRF2 activators.
Conclusion
While direct, multi-laboratory studies on the reproducibility of this compound's effects have not yet been published, the available data demonstrates a consistent pattern of activity across a range of preclinical models. This compound potently and selectively binds to its target, KEAP1, leading to the activation of the NRF2 pathway in cellular assays. This in vitro activity translates to in vivo efficacy in two different mouse models of NASH, where it reduces disease activity and fibrosis. Furthermore, the effects of this compound on human liver tissue ex vivo are consistent with the findings from cellular and animal studies, showing engagement of NRF2 targets and modulation of disease-relevant pathways.
This consistency across different experimental systems provides a strong indication of the robustness and potential reproducibility of this compound's biological effects. For researchers and drug development professionals, this cross-model validation supports the continued investigation of this compound as a promising therapeutic candidate for MAFLD. Future clinical trial data will be essential to confirm these preclinical findings in humans.
References
- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 4. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
S217879: A Comparative Analysis of Efficacy in Human and Rodent Liver Cells
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of S217879, a novel NRF2 activator, in human and rodent liver cells. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a potent and selective small molecule that activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway by disrupting its interaction with the Kelch-like ECH-associated protein 1 (KEAP1).[1] This pathway plays a critical role in cellular defense against oxidative stress and inflammation, making it a promising target for therapeutic intervention in liver diseases such as non-alcoholic steatohepatitis (NASH). This document summarizes the available data on the efficacy of this compound in both human and rodent liver models, providing a basis for understanding its translational potential.
Quantitative Efficacy of this compound
While direct comparative studies on the in vitro efficacy of this compound in primary human versus primary rodent hepatocytes are not publicly available, data from human liver cell lines and in vivo rodent models provide valuable insights.
| Cell Type/Model | Assay | Endpoint | Efficacy Metric | Reference |
| Human | ||||
| HepG2 (Human Liver Carcinoma Cell Line) | Antioxidant Response Element (ARE) Reporter Gene Assay | ARE-driven transcription activation | EC50: 18 nM | [1] |
| Rodent | ||||
| C57BL/6 Mice (in vivo) | Nqo1 mRNA levels in the liver | NRF2 target gene engagement | Significant dose-dependent increase | [1] |
| MCDD Mouse Model of NASH (in vivo) | NAFLD Activity Score (NAS) | Reduction in disease progression | Dose-dependent reduction | [2] |
| DIO NASH Mouse Model (in vivo) | Liver Fibrosis | Reduction in fibrosis | Significant reduction | [2] |
Note: The provided data highlights the potency of this compound in a human liver-derived cell line and demonstrates its efficacy in rodent models of liver disease. The EC50 value in HepG2 cells indicates potent activation of the NRF2 pathway at the cellular level. The in vivo studies in mice confirm that this cellular activity translates to therapeutic efficacy in preclinical disease models. However, it is important to note that direct extrapolation of potency between a human cancer cell line and in vivo rodent models should be made with caution due to inherent biological differences.
Experimental Methodologies
In Vitro Efficacy Assessment in Human Liver Cells
Cell Line: HepG2 (human liver carcinoma cell line)
Methodology:
-
Cell Culture: HepG2 cells were cultured under standard conditions.
-
Transfection: Cells were transfected with a reporter gene construct driven by the Antioxidant Response Element (ARE).
-
Treatment: Transfected cells were treated with varying concentrations of this compound.
-
Luminescence Assay: After a specified incubation period, luciferase activity was measured to quantify the activation of ARE-driven transcription.
-
Data Analysis: The concentration-response data was used to calculate the EC50 value, representing the concentration of this compound that elicits a half-maximal response.[1]
In Vivo Efficacy Assessment in Rodent Models
Animal Models:
-
Methionine and Choline-Deficient Diet (MCDD) induced NASH model in mice.
-
Diet-Induced Obesity (DIO) NASH model in mice.
Methodology:
-
Disease Induction: NASH and liver fibrosis were induced in mice using the respective specialized diets.
-
Treatment: Mice were orally administered this compound at various doses or a vehicle control.
-
Efficacy Endpoints:
-
NRF2 Target Gene Engagement: Liver tissue was collected, and the mRNA levels of NRF2 target genes, such as Nqo1, were quantified using RT-qPCR to confirm target engagement.
-
Histopathological Analysis: Liver sections were stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess the NAFLD Activity Score (NAS) and the extent of liver fibrosis.
-
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the this compound-treated and vehicle-treated groups.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the in vivo experiments.
Caption: Mechanism of this compound action.
Caption: In vivo experimental workflow.
References
Benchmarking S217879: A Comparative Analysis Against Leading NASH Treatment Candidates
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), represents a significant and growing unmet medical need. The complex pathophysiology of NASH has presented a considerable challenge for drug development, with no unconditionally approved therapies currently available. This guide provides a comprehensive comparison of the preclinical candidate S217879 against current leading NASH treatment candidates that are in late-stage clinical development. We will delve into their distinct mechanisms of action, compare their efficacy and safety profiles based on available data, and provide detailed experimental protocols for the key studies cited.
Executive Summary
This compound is a novel, potent, and selective activator of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of cellular defense against oxidative stress. It operates by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). This mechanism of action is distinct from other leading NASH candidates, which primarily target metabolic pathways. This guide will benchmark this compound's preclinical data against the clinical trial results of Resmetirom (THR-β agonist), Lanifibranor (pan-PPAR agonist), Obeticholic Acid (FXR agonist), Semaglutide (GLP-1 receptor agonist), and Aramchol (SCD1 modulator).
Mechanisms of Action: A Signaling Pathway Perspective
The diverse therapeutic strategies for NASH reflect the multifaceted nature of the disease, involving metabolic dysregulation, inflammation, and fibrosis.
This compound: The NRF2 Activator
This compound's mechanism centers on the activation of the NRF2 pathway. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. This compound disrupts this interaction, leading to NRF2 accumulation and translocation to the nucleus, where it orchestrates the transcription of a wide array of antioxidant and cytoprotective genes. This cascade is believed to counter the oxidative stress that is a key driver of NASH pathogenesis.[1][2]
Current NASH Treatment Candidates: Targeting Metabolic Pathways
The leading clinical-stage candidates for NASH primarily target metabolic pathways to alleviate liver fat accumulation, inflammation, and fibrosis.
References
Independent Validation of S217879 (Ensitrelvir) Data: A Comparative Guide
This guide provides an independent validation of published data on S217879, also known as ensitrelvir, a novel oral antiviral for the treatment of COVID-19. The performance of ensitrelvir is objectively compared with other leading antiviral alternatives—nirmatrelvir (a component of Paxlovid), remdesivir, and molnupiravir—supported by experimental data from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Antiviral Agents
Ensitrelvir is a selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication.[1] It shares this mechanism of action with nirmatrelvir.[1] Remdesivir and molnupiravir, on the other hand, target the viral RNA-dependent RNA polymerase (RdRp). A direct comparison of in vitro and in vivo efficacy reveals that ensitrelvir has comparable antiviral activity to nirmatrelvir.[1][2] Both ensitrelvir and nirmatrelvir have demonstrated potent in-vivo antiviral effects, significantly accelerating the clearance of SARS-CoV-2.[3]
In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of ensitrelvir and its comparators against various SARS-CoV-2 strains. It is important to note that direct comparison of EC50 values across different studies can be challenging due to variations in experimental conditions, such as the cell lines and viral strains used.
| Antiviral Agent | SARS-CoV-2 Strain | Cell Line | EC50 (µM) | EC90 (µM) | Reference |
| Ensitrelvir | Ancestral (WK-521) | VeroE6/TMPRSS2 | 0.27 | 0.75 | [1] |
| Delta | VeroE6/TMPRSS2 | 0.21 | 0.53 | [1] | |
| Omicron | VeroE6/TMPRSS2 | 0.16 | 0.43 | [1] | |
| Nirmatrelvir | Ancestral (WK-521) | VeroE6/TMPRSS2 | 0.28 | 0.69 | [1] |
| Delta | VeroE6/TMPRSS2 | 0.22 | 0.58 | [1] | |
| Omicron | VeroE6/TMPRSS2 | 0.21 | 0.53 | [1] | |
| Remdesivir | Omicron | HeLa-ACE2 | ~0.1 | Not Reported | [4] |
| Molnupiravir | Omicron | HeLa-ACE2 | ~0.5 | Not Reported | [4] |
Pharmacokinetic Properties
A comparative overview of the key pharmacokinetic parameters of ensitrelvir and its alternatives is presented below.
| Parameter | Ensitrelvir | Nirmatrelvir/ritonavir | Remdesivir | Molnupiravir |
| Tmax (hours) | ~2.5 | ~3.0 | ~0.5-2.0 | ~1.0-1.75 |
| Half-life (hours) | ~42-59 | ~6.0 | ~1.0 (parent drug), >24 (active metabolite) | ~1.0 (parent drug), ~7.0 (active metabolite) |
| Protein Binding | Not specified | ~69% | ~88-93% | Not specified |
| Metabolism | Not specified | CYP3A4 substrate | Extensively metabolized | Rapidly hydrolyzed to active metabolite |
| Elimination | Not specified | Primarily renal | Primarily renal | Not specified |
Clinical Efficacy and Safety
Clinical trial data provides insights into the real-world performance and safety of these antiviral agents.
| Clinical Outcome | Ensitrelvir | Nirmatrelvir/ritonavir | Remdesivir | Molnupiravir |
| Viral Clearance | Significantly faster than placebo.[5] 16% slower than nirmatrelvir.[3] | Significantly faster than placebo.[3] | No significant reduction in nasopharyngeal viral load in some studies. | No significant difference in viral clearance rates compared to remdesivir. |
| Symptom Resolution | Reduction in time to resolution of 5 typical COVID-19 symptoms compared to placebo.[6] | Not specified | Not specified | No significant difference in time to viral clearance compared to remdesivir. |
| Common Adverse Events | Decreased high-density lipoprotein.[6] Very well tolerated, no dysgeusia.[3] | Dysgeusia (taste disturbances) | Nausea, headache, elevated liver enzymes. Lower incidence of adverse events than molnupiravir. | Diarrhea, nausea, dizziness. Higher rate of adverse events than remdesivir. |
| Viral Rebound | 5% | 7% | Not specified | Not specified |
Experimental Protocols
SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)
This assay is used to determine the inhibitory activity of compounds against the 3CL protease.
-
Enzyme and Substrate Preparation : Purified SARS-CoV-2 3CL protease and a fluorogenic substrate peptide (e.g., Dabcyl-KTSAVLQSGFRKM-E(Edans)-NH2) are prepared in an appropriate assay buffer (e.g., 40 mM PBS, 100 mM NaCl, 1 mM EDTA, 0.1% Triton 100, pH 7.3).[7]
-
Compound Incubation : The 3CL protease (e.g., 20 nM) is pre-incubated with various concentrations of the test compound (or DMSO as a control) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature.[7][8]
-
Reaction Initiation : The enzymatic reaction is initiated by adding the FRET peptide substrate (e.g., 30 µM) to each well.[7]
-
Signal Detection : The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 360 nm excitation and 460 nm emission for EDANS/DABCYL).[7][8]
-
Data Analysis : The rate of substrate cleavage is determined from the increase in fluorescence. The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding : Host cells permissive to SARS-CoV-2 infection (e.g., Vero E6) are seeded into 96-well or 384-well plates and incubated to form a monolayer.[9][10]
-
Compound Addition : The cells are treated with serial dilutions of the test compound.
-
Viral Infection : The cells are then infected with a known amount of SARS-CoV-2 (multiplicity of infection, MOI, is optimized for the specific cell line and virus strain).[9][10]
-
Incubation : The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 3 days).[10]
-
Viability Assessment : Cell viability is assessed using a reagent that measures ATP content (e.g., CellTiter-Glo) or a dye that stains viable cells (e.g., neutral red).[9][10]
-
Data Analysis : The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
SARS-CoV-2 Replication Cycle and Protease Inhibition
Caption: Mechanism of 3CL protease inhibitors in blocking SARS-CoV-2 replication.
Generalized Antiviral Clinical Trial Workflow
Caption: A typical workflow for a clinical trial evaluating an oral antiviral for COVID-19.
References
- 1. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral efficacy of oral ensitrelvir versus oral ritonavir-boosted nirmatrelvir in COVID-19 | Sciety Labs (Experimental) [labs.sciety.org]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy and Safety of Ensitrelvir in Patients With Mild-to-Moderate Coronavirus Disease 2019: The Phase 2b Part of a Randomized, Placebo-Controlled, Phase 2/3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
S217879: A Comparative Analysis of a Novel KEAP1-NRF2 Inhibitor
A deep dive into the preclinical data suggests S217879, a potent and selective NRF2 activator, may hold advantages over other KEAP1-NRF2 inhibitors in development, particularly in the context of nonalcoholic steatohepatitis (NASH) and liver fibrosis. This guide provides a comprehensive comparison of this compound with other notable inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. However, in the presence of stressors, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in a variety of diseases, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to disrupt the KEAP1-NRF2 protein-protein interaction, thereby activating the NRF2-mediated antioxidant response.
Quantitative Comparison of KEAP1-NRF2 Inhibitors
This compound demonstrates high potency in binding to the Kelch domain of KEAP1 and in activating the NRF2 pathway in cellular assays. A comparison with other known KEAP1-NRF2 inhibitors reveals its competitive profile.
| Inhibitor | Binding Affinity to KEAP1 (Kd) | Binding Inhibition (Ki) | Cellular Potency (EC50/IC50) | Assay Type |
| This compound | 4.15 nM[1] | - | 16 nM (Nqo1 gene expression in hPBMCs)[1][2] | Surface Plasmon Resonance (SPR) / qPCR |
| Bardoxolone Methyl | - | - | - | - |
| Omaveloxolone | - | - | - | - |
| ML334 | 1 µM[3][4] | - | 1.6 - 2.3 µM (FP assay)[5], 18 µM (ARE-luciferase)[4], 12 µM (NRF2 translocation)[4] | SPR / Fluorescence Polarization (FP) / ARE Reporter Assay |
Preclinical Efficacy in NASH Models
This compound has been evaluated in two distinct preclinical models of NASH, demonstrating significant therapeutic potential.[2][6] A comparison with preclinical data from other NRF2 activators in similar models highlights its promising efficacy.
| Inhibitor | Animal Model | Key Findings |
| This compound | Methionine and choline-deficient diet (MCDD) mice | Dose-dependent reduction in NAFLD Activity Score (NAS).[2][6] |
| Diet-induced obesity (DIO) NASH mice | Significant reduction in both NAS and liver fibrosis.[2][6] | |
| Omaveloxolone | STAM™ model of NASH | Reduced NAFLD activity score, hepatic fat deposition, hepatocellular ballooning, inflammatory cell infiltration, and collagen deposition.[7] |
| Bardoxolone Methyl | - | Limited preclinical data available specifically in NASH models. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
KEAP1-NRF2 Signaling Pathway
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow: TR-FRET Assay for KEAP1-NRF2 Interaction
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Workflow: ARE-Luciferase Reporter Assay
Caption: Workflow for an Antioxidant Response Element (ARE) luciferase reporter gene assay.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KEAP1-NRF2 Protein-Protein Interaction
This assay is designed to quantify the inhibition of the KEAP1-NRF2 interaction by a test compound.[8][9]
-
Reagents and Materials:
-
His-tagged KEAP1 Kelch domain protein.
-
Fluorescein isothiocyanate (FITC)-labeled 9-mer NRF2 peptide amide (acceptor).
-
Terbium (Tb)-labeled anti-His antibody (donor).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Test compound (e.g., this compound) serially diluted.
-
384-well low-volume black plates.
-
TR-FRET microplate reader.
-
-
Procedure:
-
Add a fixed concentration of His-tagged KEAP1 protein and Tb-anti-His antibody to each well of the assay plate and incubate to allow for binding.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Add a fixed concentration of FITC-labeled NRF2 peptide to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for Terbium) and 520 nm (for FITC).
-
The ratio of the acceptor signal (520 nm) to the donor signal (495 nm) is calculated. A decrease in this ratio indicates inhibition of the KEAP1-NRF2 interaction.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay
This cell-based assay measures the activation of the NRF2 pathway by quantifying the expression of a reporter gene under the control of an ARE.[10][11][12][13]
-
Reagents and Materials:
-
A stable cell line (e.g., HepG2) transfected with a luciferase reporter vector containing multiple copies of the ARE.
-
Cell culture medium and supplements.
-
Test compound serially diluted.
-
Luciferase assay reagent (containing luciferin substrate).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the ARE-luciferase reporter cells into the wells of a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specific period (e.g., 24 hours) to allow for NRF2 activation and luciferase expression.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence signal using a luminometer.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.
-
EC50 values are determined by plotting the fold induction against the logarithm of the compound concentration.
-
In Vivo NASH Models
The MCD diet is a widely used model to induce a NASH-like phenotype in rodents.[14][15][16][17][18]
-
Animals and Diet:
-
Male C57BL/6J mice are typically used.
-
The MCD diet is devoid of methionine and choline and is often high in sucrose and fat.
-
A control group is fed a standard chow diet.
-
-
Procedure:
-
Mice are fed the MCD diet or control diet for a period of 4-8 weeks to induce steatohepatitis.
-
During the study, animals are treated with the test compound (e.g., this compound) or vehicle control via oral gavage or other appropriate routes.
-
Body weight and food intake are monitored regularly.
-
At the end of the study, blood and liver tissue are collected for analysis.
-
-
Endpoints:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score, NAS). Fibrosis is assessed using picrosirius red staining.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury. Liver triglycerides are also quantified.
-
Gene Expression Analysis: Expression of NRF2 target genes (e.g., Nqo1) and genes involved in inflammation and fibrosis are measured by qPCR.
-
This model more closely mimics the metabolic syndrome associated with human NASH.[19][20][21][22][23]
-
Animals and Diet:
-
Male C57BL/6J mice are commonly used.
-
The diet is typically high in fat (e.g., 40-60%), fructose, and cholesterol, often referred to as a "Western diet".
-
A control group is fed a standard chow diet.
-
-
Procedure:
-
Mice are fed the high-fat, high-fructose, high-cholesterol diet for an extended period (e.g., 16-30 weeks) to induce obesity, insulin resistance, and a NASH phenotype with fibrosis.
-
Treatment with the test compound or vehicle is initiated after the establishment of NASH.
-
Metabolic parameters such as body weight, glucose tolerance, and insulin resistance are monitored.
-
-
Endpoints:
-
Similar to the MCD model, endpoints include histopathological assessment of NAS and fibrosis, biochemical markers of liver injury, and gene expression analysis.
-
Metabolic parameters are also key outcomes in this model.
-
Discussion of Advantages
Based on the available preclinical data, this compound presents several potential advantages over other KEAP1-NRF2 inhibitors:
-
High Potency and Selectivity: this compound exhibits nanomolar binding affinity for KEAP1 and potent cellular activity.[1] Importantly, it has been shown to be highly selective, with minimal off-target activity against a broad panel of other proteins.[2] This high selectivity may translate to a better safety profile with fewer off-target side effects.
-
Non-Covalent Mechanism of Action: Unlike electrophilic NRF2 activators such as bardoxolone methyl and omaveloxolone, which form covalent bonds with cysteine residues on KEAP1, this compound is a non-covalent inhibitor. This reversible binding may offer a more controlled and potentially safer modulation of the NRF2 pathway, reducing the risk of irreversible off-target modifications.
-
Demonstrated Efficacy in Relevant Disease Models: The robust efficacy of this compound in both the MCDD and DIO-NASH models, particularly its ability to reduce both the NAFLD activity score and fibrosis, is a significant finding.[2][6] The DIO-NASH model, in particular, is considered more translatable to human NASH, suggesting that this compound's therapeutic effects may be relevant in a clinical setting.
-
Anti-inflammatory Properties: Beyond its antioxidant effects, this compound has demonstrated marked anti-inflammatory properties, as shown by the inhibition of LPS-induced cytokine release in human peripheral blood mononuclear cells.[1][2] This dual action is particularly advantageous for treating complex diseases like NASH, which are characterized by both oxidative stress and inflammation.
References
- 1. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]
- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Time-Restricted Feeding Ameliorates Methionine–Choline Deficient Diet-Induced Steatohepatitis in Mice [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Choosing Diet Based NASH Models [jax.org]
- 18. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for S217879: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the disposal of S217879, a potent and selective NRF2 activator. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled and disposed of as a hazardous chemical.
Immediate Safety and Logistical Information
Given that this compound is a novel research compound, comprehensive hazard information may not be readily available. Therefore, it is imperative to treat this substance with a high degree of caution. All laboratory personnel handling this compound must adhere to standard safety protocols, including the use of appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Plan
The disposal of this compound, like any laboratory chemical, must be carried out in accordance with institutional, local, and national regulations. The following is a general procedural guide for the disposal of research chemicals for which a specific SDS is not available.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous waste.[1][2]
-
Chemical wastes should be segregated based on their compatibility to prevent dangerous reactions.[3][4] For this compound, which is a complex organic molecule, it should be collected separately from strong acids, bases, and oxidizers.[3][4]
-
Solvent wastes should be segregated into halogenated and non-halogenated streams, if applicable.[3][5]
2. Waste Collection and Containerization:
-
Use a designated, properly labeled, and chemically compatible waste container for this compound waste.[6][7] The container must have a tightly fitting lid and be kept closed except when adding waste.[1][6][7]
-
The original product container, if empty, is often a suitable choice for collecting the same chemical waste.[3]
-
Ensure the waste container is labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "this compound in DMSO," "this compound contaminated solids").[4]
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4][7]
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.[2]
-
Ensure secondary containment, such as a larger, chemically resistant tray or bin, is used to capture any potential leaks or spills.[5][6]
4. Requesting Waste Pickup:
-
Once the waste container is full, or if it has been in storage for a period defined by your institution (often not to exceed one year for partially filled containers), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) office.[1][4][6]
-
Do not dispose of this compound down the drain or in the regular trash.[1][6][7] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[1]
5. Disposal of Empty Containers:
-
An "empty" container that held this compound must be managed carefully. According to general guidelines, the container should be triple-rinsed with a suitable solvent.[3][5]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5][6] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and air-drying, the labels on the container must be defaced or removed before it can be discarded as non-hazardous waste or recycled.[6]
Experimental Protocols Referenced in Disposal Guidelines
The general chemical waste disposal procedures outlined above are based on established safety protocols and regulatory requirements for handling hazardous materials in a laboratory setting. Key principles include:
-
Hazard Communication: The practice of clearly labeling all chemical containers, including waste, is a fundamental aspect of laboratory safety.
-
Waste Segregation: This is based on chemical compatibility charts to prevent accidental mixing of incompatible substances that could lead to fires, explosions, or the release of toxic gases.
-
Container Management: The use of appropriate, sealed containers prevents the release of hazardous vapors and protects laboratory personnel.
-
Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the proper disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling S217879
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling S217879, a potent and selective NRF2 activator. Given that detailed toxicological data may not be publicly available for this novel research compound, it is imperative to treat this compound as a potentially hazardous substance and adhere to stringent safety protocols.
Pre-Handling Risk Assessment
Before commencing any work with this compound, a thorough risk assessment must be conducted. This assessment should identify potential hazards associated with the compound's physical and chemical properties, as well as the specific procedures to be performed. In the absence of a comprehensive Safety Data Sheet (SDS), it is prudent to assume the compound may be toxic, allergenic, or have other unknown adverse health effects.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Body Protection | Laboratory Coat | Should be a dedicated, buttoned lab coat. Consider a disposable gown for procedures with a higher risk of contamination. |
| Eye and Face Protection | Safety Goggles or a Face Shield | Safety glasses with side shields are the minimum requirement. For splash hazards, safety goggles are essential. A face shield should be worn over safety glasses or goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice. Double-gloving is highly recommended to provide an extra layer of protection. Ensure gloves are compatible with the solvents being used. Change gloves immediately if they become contaminated. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or when there is a risk of aerosol generation. The specific type of respirator should be determined by the risk assessment. |
Engineering Controls
To further minimize exposure, all handling of this compound, particularly in its powdered form, should be conducted within certified engineering controls:
-
Chemical Fume Hood: All weighing and preparation of solutions should be performed in a properly functioning chemical fume hood.
-
Ventilated Balance Enclosure: For weighing small quantities of the powdered compound, a ventilated balance enclosure can provide an additional layer of containment.
Safe Handling and Operational Plan
A clear and concise operational plan is essential for the safe handling of this compound. The following step-by-step guidance should be adapted into a laboratory-specific Standard Operating Procedure (SOP).
4.1. Preparation and Weighing:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of powdered this compound within a chemical fume hood or a ventilated balance enclosure.
-
Use dedicated spatulas and weighing papers.
-
Carefully weigh the desired amount of the compound, minimizing the creation of dust.
-
Clean the weighing area and any equipment used with a damp cloth or towel to avoid dispersing any residual powder.
4.2. Solution Preparation:
-
In the chemical fume hood, add the solvent to the vessel containing the weighed this compound.
-
Ensure the container is securely capped before mixing or vortexing.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
4.3. Experimental Use:
-
When using solutions of this compound, continue to wear appropriate PPE.
-
Conduct all experimental procedures within a well-ventilated area. If there is a risk of aerosol generation, perform the work in a chemical fume hood.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain. |
| Sharps Waste | Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container. |
All waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
6.1. Spills:
-
Small Spills: In a chemical fume hood, absorb the spill with an inert absorbent material. Collect the contaminated material in a sealed, labeled hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills: Evacuate the area and notify your institution's environmental health and safety (EHS) department immediately.
6.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
